WR99210
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJYWCQPMNPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30711-93-4 (hydrochloride) | |
| Record name | WR 99210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30952947 | |
| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-86-3, 30711-93-4 | |
| Record name | 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47326-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WR 99210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WR99210: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WR99210 is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Its primary mechanism of action involves the targeted disruption of DNA synthesis, leading to parasite death. This document provides a comprehensive overview of the molecular interactions, kinetic properties, and cellular effects of this compound, intended to serve as a technical resource for researchers in parasitology and drug development.
Core Mechanism of Action
This compound exerts its antimalarial effect by specifically targeting the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum.[1][2] This enzyme is a crucial chokepoint in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the fundamental building blocks of DNA and proteins.
By binding to the active site of the DHFR domain, this compound competitively inhibits the binding of the natural substrate, DHF.[1] This blockade prevents the regeneration of THF, leading to a depletion of the precursors necessary for DNA replication and repair. Consequently, the parasite is unable to proliferate, resulting in its elimination.
The remarkable efficacy of this compound is underscored by its high affinity for the parasite enzyme. It has been shown to be a slow, tight-binding inhibitor of P. falciparum DHFR-TS. This characteristic contributes to its potent antimalarial activity, even against parasite strains that have developed resistance to other antifolate drugs like pyrimethamine (B1678524).[3][4]
Selectivity for Plasmodium falciparum DHFR
A key advantage of this compound as an antimalarial agent is its high degree of selectivity for the parasite's DHFR over the human ortholog.[1][2] This selectivity is crucial for its favorable therapeutic window, minimizing off-target effects and associated toxicity in the human host. The structural differences between the active sites of P. falciparum DHFR-TS and human DHFR are the basis for this differential inhibition. This compound interacts only weakly with human DHFR.[1] This selectivity has been exploited in the laboratory, where the human dhfr gene is used as a selectable marker in genetic transformation studies of P. falciparum, as it confers resistance to this compound.[1][3][5][6]
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound has been quantified through various in vitro studies. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
| Parameter | P. falciparum Strain | Value | 95% Confidence Interval | Reference |
| IC50 | NF54 (antifolate-sensitive) | 0.056 nM | 0.029 to 0.103 nM | [1] |
| IC50 | Dd2 (pyrimethamine-resistant) | 0.62 nM | 0.580 to 0.671 nM | [1] |
| IC50 | Not Specified | <0.075 nM | Not Specified | [7][8] |
| Organism/Enzyme | Parameter | Value | Reference |
| Toxoplasma gondii tachyzoites | IC50 | ~50 nM | [7] |
| Human Foreskin Fibroblasts | Cytotoxicity | Low | [7] |
Resistance to this compound
While this compound is effective against many pyrimethamine-resistant strains of P. falciparum, the potential for the development of resistance is a significant concern in drug development.[3][4] Resistance to antifolates in Plasmodium typically arises from point mutations in the dhfr gene. These mutations can alter the structure of the enzyme's active site, reducing the binding affinity of the inhibitor.
Interestingly, mutations that confer high-level resistance to pyrimethamine can render the P. vivax DHFR enzyme more sensitive to this compound, suggesting that these two drugs exert opposing selective pressures.[4][9][10] This observation has led to the proposal of using this compound in combination with other antifolates to delay the emergence of drug-resistant parasites.[4][11]
Experimental Protocols
In Vitro Drug Susceptibility Assay (SYBR Green I)
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum cultures.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete malaria culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)
-
Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)
Procedure:
-
Prepare serial two-fold dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free control wells.
-
Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DHFR Enzyme Inhibition Assay
This biochemical assay measures the direct inhibitory effect of this compound on DHFR enzyme activity.
Materials:
-
Purified recombinant P. falciparum DHFR-TS or human DHFR
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
This compound stock solution (in DMSO)
-
UV-transparent 96-well microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the DHFR enzyme. Include a no-inhibitor control.
-
Pre-incubate the plate at room temperature for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the P. falciparum folate pathway.
Experimental Workflow: In Vitro Drug Susceptibility Assay
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship: Drug Selectivity
Caption: Selectivity of this compound for parasitic versus human DHFR.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. journals.asm.org [journals.asm.org]
A Technical Deep Dive into WR99210: Mechanism and Inhibition of Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR99210, a diaminodihydrotriazine-based compound, is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] Its high affinity and specificity for the Plasmodium falciparum DHFR (PfDHFR) have made it a critical tool in malaria research, particularly for the selection of transfected parasites expressing a resistant form of DHFR, such as human DHFR (hDHFR).[2][4][5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.
Core Mechanism: Inhibition of Dihydrofolate Reductase
Dihydrofolate reductase catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[7][8][9] THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication and cell proliferation.[8][10][11] By competitively binding to the active site of DHFR, this compound blocks the binding of the natural substrate, DHF, leading to the depletion of the cellular THF pool.[8] This disruption of folate metabolism ultimately inhibits DNA synthesis and leads to cell death, particularly in rapidly dividing organisms like malaria parasites.[11]
The remarkable selectivity of this compound for PfDHFR over hDHFR is a key feature of its utility. While it potently inhibits the parasite enzyme, it interacts only weakly with its human counterpart.[2][3] This selectivity is attributed to structural differences in the active sites of the two enzymes.[12] The flexible side chain of this compound allows it to adopt a conformation that fits snugly within the PfDHFR active site, even in strains that have developed resistance to other antifolates like pyrimethamine (B1678524) through mutations.[12][13][14]
Quantitative Inhibitory Data
The inhibitory potency of this compound against DHFR from various sources has been extensively quantified. The following tables summarize key inhibitory constants (IC50 and Ki) and cellular efficacy data.
| Target Enzyme | Inhibitor | IC50 | Ki | Reference(s) |
| P. falciparum DHFR-TS | This compound | <0.075 nM | 1.1 nM | [1][15] |
| Human DHFR | This compound | - | 12 nM | [15] |
| Pyrimethamine-Resistant P. falciparum DHFR | This compound | Remains in the nM range | - | [16] |
| P. vivax DHFR | This compound | More potent than pyrimethamine | - | [17][18][19] |
| Cell Line / Organism | Inhibitor | IC50 / EC50 | Reference(s) |
| P. falciparum (in culture) | This compound | 0.1 nM - 2.6 nM | [4][15] |
| Human Fibroblast HT1080 cells | This compound | 6300 nM | [15] |
| Toxoplasma gondii (tachyzoites) | This compound | ~50 nM | [1] |
| P. falciparum expressing hDHFR | This compound | 860 nM | [15] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the folate synthesis pathway, leading to the inhibition of DNA synthesis. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating DHFR inhibitors.
Caption: Folate synthesis pathway and the inhibitory action of this compound.
Caption: A typical workflow for determining the in vitro and in cellulo efficacy of DHFR inhibitors.
Experimental Protocols
Recombinant DHFR Expression and Purification
Objective: To produce purified recombinant DHFR for use in enzymatic assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a DHFR expression vector (e.g., pET vector with a His-tag).
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 1 mM PMSF.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole.
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.
Protocol:
-
Inoculate a starter culture of the transformed E. coli in LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the His-tagged DHFR with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.[14][19][20][21]
DHFR Enzymatic Inhibition Assay
Objective: To determine the IC50 value of this compound against DHFR.
Materials:
-
Purified recombinant DHFR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl.[13]
-
Dihydrofolate (DHF) stock solution (10 mM in assay buffer with a small amount of NaOH to dissolve, pH adjusted to 7.5).[10]
-
NADPH stock solution (10 mM in assay buffer).[10]
-
This compound stock solution (in DMSO).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution (final concentration e.g., 5-10 nM)
-
This compound solution at various concentrations (or vehicle control - DMSO).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF (final concentration e.g., 50 µM) and NADPH (final concentration e.g., 100 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial velocity (rate of reaction) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.[13][22]
Plasmodium falciparum Viability Assay (SYBR Green I-based)
Objective: To determine the EC50 value of this compound against P. falciparum in vitro.
Materials:
-
Synchronized ring-stage P. falciparum culture.
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
This compound stock solution (in DMSO).
-
Lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (10,000x stock in DMSO).
-
96-well black microplate with a clear bottom.
-
Fluorescence microplate reader.
Protocol:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include drug-free and uninfected red blood cell controls.
-
Incubate the plate for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from uninfected red blood cells.
-
Plot the percentage of growth inhibition versus the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2][3][5][9][17][23]
Conclusion
This compound remains a cornerstone tool in malaria research due to its potent and selective inhibition of Plasmodium falciparum dihydrofolate reductase. Its mechanism of action, centered on the disruption of the essential folate metabolic pathway, is well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound and in the broader field of antifolate drug discovery. The continued study of this compound and its interactions with both wild-type and drug-resistant DHFR will undoubtedly contribute to the development of next-generation antimalarial therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iddo.org [iddo.org]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. researchgate.net [researchgate.net]
- 8. medlink.com [medlink.com]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Saturation mutagenesis at dihydrofolate reductase codons 22 and 31. A variety of amino acid substitutions conferring methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cwi.edu [cwi.edu]
- 13. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Expression and Characterization of Recombinant Human-Derived Pneumocystis carinii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression, Purification and Characterization of Recombinant Mouse Translation Initiation factor eIF-4E as a Dihydrofolate Reductase (DHFR) Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of His-tagged protein (DHFR-6xHis) | Tech Notes | Resources | PUREfrex® | GeneFrontier Corporation [purefrex.genefrontier.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi [bio-protocol.org]
What is the chemical structure of WR99210
An In-depth Technical Guide to the Chemical Compound WR99210
This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, a potent antimalarial agent. The information is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure of this compound
This compound, also known as BRL 6231, is chemically identified as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.[1][2] Its molecular formula is C₁₄H₁₈Cl₃N₅O₂.[1][2]
A critical aspect of this compound's chemistry is the existence of an inactive regioisomer.[1][3] While sharing the same molecular formula, this isomer exhibits significantly reduced efficacy against Plasmodium falciparum.[3] Structural analysis via nuclear magnetic resonance (NMR) spectroscopy has confirmed the correct structure of active this compound and differentiated it from its inactive counterpart.[1][3] The presence of this regioisomer in commercial stocks has been reported to be a cause of experimental inconsistencies.[1][3] Therefore, it is crucial to verify the structural integrity of this compound, especially when it is not in its hydrochloride salt form or has been exposed to basic conditions, which may promote rearrangement.[1][3]
Mechanism of Action
This compound is a folate pathway antagonist that exhibits potent and selective activity against the dihydrofolate reductase (DHFR) domain of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium parasites.[1][2][3] This inhibition blocks the production of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids, thereby halting parasite replication.[1][2]
A key feature of this compound is its high selectivity for the parasite's DHFR over the human equivalent.[1][4] This selectivity is attributed to the flexible 5-membered chain that connects the dihydrotriazine ring to a 2,4,5-trichlorophenyl moiety.[5] This flexibility allows the molecule to bind effectively within the active site of the parasite's enzyme, even in strains that have developed resistance to other antifolates like pyrimethamine (B1678524) through mutations at residue 108.[5] In contrast, this compound interacts only weakly with human DHFR.[1]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
WR99210: A Technical Guide to a Potent Folate Pathway Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
WR99210, also known as BRL 6231, is a diaminodihydrotriazine compound that acts as a potent and selective antagonist of the folate pathway, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). Its high efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has made it a significant tool in malaria research and a lead compound in the development of novel antimalarial drugs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The folate pathway is essential for the biosynthesis of nucleic acids and certain amino acids, making it a critical target for antimicrobial drug development. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon donor. This compound is a highly effective inhibitor of DHFR, demonstrating remarkable selectivity for the parasite enzyme over its human counterpart.[1] This selectivity provides a therapeutic window for targeting the parasite without significant host toxicity, although some adverse effects have been noted in clinical trials.[1]
Mechanism of Action
This compound exerts its antiparasitic effect by tightly binding to the active site of Plasmodium DHFR, preventing the reduction of DHF to THF.[1] In Plasmodium falciparum, DHFR exists as a bifunctional enzyme with thymidylate synthase (TS), known as DHFR-TS.[1] The inhibition of DHFR disrupts the supply of THF, which is essential for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in DNA synthesis. This ultimately leads to the cessation of parasite replication and cell death. The structural differences between the active sites of P. falciparum DHFR-TS and human DHFR (hDHFR) account for the high selectivity of this compound.[1]
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound against P. falciparum DHFR and in whole-cell assays is summarized below. The data highlights the compound's high potency against both wild-type and drug-resistant parasite strains, as well as its significantly lower activity against human DHFR.
| Target/Organism | Strain/Enzyme | Parameter | Value | Reference |
| P. falciparum DHFR | - | IC50 | <0.075 nM | [2][3][4] |
| P. falciparum | NF54 (antifolate-sensitive) | EC50 | 0.056 nM | [1] |
| P. falciparum | Dd2 (pyrimethamine-resistant) | EC50 | 0.62 nM | [1] |
| P. vivax DHFR | Wild-type | IC50 | 5.3 x 10⁻⁷ M (for pyrimethamine) | [5] |
| P. vivax DHFR | Pyrimethamine-resistant mutants | IC50 | Varies | [5] |
| Human DHFR | - | - | Weakly interacts | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Culture of Plasmodium falciparum
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for drug sensitivity testing.
Materials:
-
P. falciparum cryopreserved stock (e.g., NF54 or Dd2 strains)
-
Human erythrocytes (O+)
-
Complete Culture Medium (CCM): RPMI 1640 medium with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% pooled human serum or 0.5% Albumax II.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks and centrifuge tubes
Protocol:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of P. falciparum in a 37°C water bath.
-
Washing: Transfer the thawed parasites to a 15 mL centrifuge tube and slowly add 5 volumes of 12% NaCl, followed by 10 volumes of 1.6% NaCl, and finally wash with CCM. Centrifuge at 500 x g for 5 minutes between each wash and discard the supernatant.[6][7]
-
Culture Initiation: Resuspend the parasite pellet in CCM at a 2% hematocrit (percentage of red blood cells in the total volume) and an initial parasitemia of 0.5%.
-
Maintenance: Maintain the culture in a sealed flask at 37°C in a humidified incubator with the gas mixture.[8]
-
Medium Change: Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed CCM.[6]
-
Monitoring: Monitor parasitemia daily by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.[8]
-
Sub-culturing: When the parasitemia reaches 5-8%, dilute the culture with fresh erythrocytes and CCM to maintain a healthy culture.
In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
Protocol:
-
Drug Dilution: Prepare serial dilutions of this compound in CCM in a separate 96-well plate.
-
Plate Seeding: Add 100 µL of the synchronized parasite culture to each well of the assay plate.
-
Drug Addition: Transfer 100 µL of the drug dilutions to the corresponding wells of the assay plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in the gassed incubator.[9]
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.[10]
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[10]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHFR.
Materials:
-
Recombinant P. falciparum DHFR-TS and human DHFR
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl
-
Dihydrofolate (DHF)
-
NADPH
-
This compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of DHFR enzyme in cold assay buffer.
-
Prepare stock solutions of DHF and NADPH in assay buffer. Keep on ice and protect from light.[11]
-
-
Assay Setup: In the wells of the microplate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (or DMSO for control)
-
DHFR enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Start the reaction by adding the DHF substrate to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.[11][12][13]
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Determine the IC50 value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration. The Ki (inhibition constant) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate models (e.g., Cheng-Prusoff equation).
Visualizations
Folate Biosynthesis Pathway in Plasmodium falciparum
This diagram illustrates the key enzymatic steps in the de novo synthesis of folate in the parasite, highlighting the central role of DHFR.[14][15][16][17][18]
Caption: The de novo folate biosynthesis pathway in P. falciparum.
Experimental Workflow for In Vitro Antimalarial Drug Screening
This diagram outlines the general workflow for screening compounds for antimalarial activity, from initial culture to data analysis.[19][20][21][22]
Caption: General workflow for in vitro antimalarial drug sensitivity testing.
DHFR Enzyme Inhibition Assay Workflow
This diagram details the steps involved in performing a biochemical assay to measure the inhibition of DHFR by a test compound like this compound.[11][12][13][23]
Caption: Workflow for a DHFR enzyme inhibition biochemical assay.
Conclusion
This compound remains a cornerstone compound for the study of the folate pathway in Plasmodium and serves as a critical tool for the selection of genetically modified parasites. Its high potency and selectivity for the parasite's DHFR enzyme underscore the continued importance of this pathway as a prime target for antimalarial drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research into this compound and the development of next-generation folate pathway antagonists to combat the global threat of malaria.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaresearch.eu [malariaresearch.eu]
- 7. iddo.org [iddo.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasmodium falciparum: a paradigm for alternative folate biosynthesis in diverse microorganisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Activity of WR99210 Against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
WR99210 is a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway essential for parasite survival. This technical guide provides a comprehensive overview of this compound's activity, including its mechanism of action, resistance profiles, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in antimalarial drug discovery and development.
Mechanism of Action of this compound
This compound exerts its antimalarial effect by targeting the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (TS) enzyme in P. falciparum. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, ultimately leading to parasite death.[1][2][3]
The selectivity of this compound for the parasite enzyme over the human ortholog is a key attribute. While there is only a 10-fold difference in the inhibition constant (Ki) for P. falciparum DHFR-TS (Ki = 1.1 nM) compared to human DHFR (Ki = 12 nM), the in vivo selectivity is much more pronounced.[1] Transformation of P. falciparum with the human dhfr gene confers a greater than 4,000-fold increase in resistance to this compound, demonstrating that the parasite DHFR is the primary target.[3][4]
Below is a diagram illustrating the folate pathway in P. falciparum and the inhibitory action of this compound.
Caption: Folate pathway in P. falciparum and inhibition by this compound.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated against various laboratory strains and clinical isolates of P. falciparum. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of this compound against P. falciparum Strains
| Strain | Genotype (DHFR Mutations) | IC50 (nM) | Reference |
| NF54 | Wild-type | 0.056 | [2] |
| Dd2 | N51I, C59R, S108N | 0.62 | [2] |
| FCB | - | ~0.65 | [3] |
| Transformed with hDHFR | - | ~2,660 | [3] |
Table 2: Enzyme Inhibition Constants (Ki) for this compound against P. falciparum DHFR
| Enzyme | Ki (nM) | Reference |
| P. falciparum DHFR-TS | 1.1 | [1] |
| Human DHFR | 12 | [1] |
Resistance to this compound
Resistance to this compound is associated with specific point mutations in the dhfr gene of P. falciparum. Interestingly, the mutational pathways to this compound resistance can differ from those for other antifolates like pyrimethamine (B1678524). This phenomenon of "conflicting requirements" for resistance suggests that combination therapy could be a strategy to delay the emergence of drug-resistant parasites.[5] For instance, quadruple mutants (N51I, C59R, S108N, and I164L) that are highly resistant to pyrimethamine remain sensitive to this compound.[5]
The following diagram illustrates the relationship between DHFR mutations and resistance to pyrimethamine and this compound.
Caption: Conflicting requirements for resistance mutations in P. falciparum DHFR.
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Assay
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[6][7][8][9]
Materials:
-
P. falciparum culture (synchronized to ring stage, 1% parasitemia, 2% hematocrit)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free control wells.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence of each well using a plate reader.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
The workflow for this assay is depicted below.
Caption: Workflow for the SYBR Green I-based drug susceptibility assay.
Heterologous Expression and Purification of P. falciparum DHFR-TS
This protocol outlines the expression of recombinant P. falciparum DHFR-TS in E. coli and its subsequent purification.[10][11][12][13]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the P. falciparum dhfr-ts gene (e.g., pET vector)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into competent E. coli cells and select for transformants on antibiotic-containing plates.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or French press and clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the recombinant protein with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE.
Site-Directed Mutagenesis of the dhfr Gene
This protocol is based on the QuikChange™ site-directed mutagenesis method to introduce specific mutations into the dhfr gene.[14][15][16][17][18]
Materials:
-
Plasmid DNA containing the wild-type P. falciparum dhfr gene
-
Mutagenic oligonucleotide primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design complementary mutagenic primers containing the desired mutation.
-
Set up the PCR reaction with the plasmid template, primers, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the plasmid with the desired mutation. A typical cycling protocol is: 95°C for 30s, followed by 12-18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.
-
Digest the parental, methylated DNA template by adding DpnI to the PCR product and incubating at 37°C for 1 hour.
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Select for transformed colonies on antibiotic-containing plates.
-
Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.
In Vivo Studies
In vivo evaluation of this compound and its prodrug, PS-15, has been conducted in the Saimiri sciureus (squirrel monkey) model of P. falciparum malaria.[19][20] These studies have shown that PS-15 has better oral bioavailability than this compound and leads to sustained serum antimalarial activity. An in vivo-in vitro model, where serum from drug-treated monkeys is tested for its ability to inhibit parasite growth in vitro, has been a valuable tool in these assessments.[21]
Conclusion
This compound remains a critical tool for in vitro selection of genetically modified P. falciparum and a valuable lead compound in the development of novel antifolate antimalarials. Its high potency and selectivity for the parasite DHFR enzyme make it an important subject of study. Understanding its mechanism of action, the genetic basis of resistance, and the standardized protocols for its evaluation are essential for the continued efforts to combat malaria. This technical guide provides a foundational resource for researchers in the field, facilitating further investigation into this and other promising antimalarial agents.
References
- 1. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Heterologous protein expression in E. coli [protocols.io]
- 13. Cloning and heterologous expression of Plasmodium ovale dihydrofolate reductase-thymidylate synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. gladstone.org [gladstone.org]
- 16. agilent.com [agilent.com]
- 17. welgene.com.tw [welgene.com.tw]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 20. Plasmodium falciparumin the squirrel monkey (Saimiri sciureus): infection of non-splenectomised animals as a model for exploring clinical manifestations of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Rise and Fall of a Potent Antimalarial: The Discovery and Development of WR99210
An In-depth Technical Guide
Abstract
WR99210, also known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, emerged from the Walter Reed Army Institute of Research (WRAIR) antimalarial drug discovery program as a highly potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1][2] Its exceptional in vitro activity, even against parasite strains resistant to existing antifolates like pyrimethamine (B1678524), positioned it as a promising candidate to combat the growing threat of drug-resistant malaria.[2][3][4] However, its journey from a promising lead compound to a clinical candidate was ultimately curtailed by unfavorable pharmacokinetic properties and toxicity issues.[5][6][7] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and eventual discontinuation of this compound, along with detailed experimental protocols and a summary of its biological activity. It also explores the development of its prodrug, PS-15, designed to overcome the parent compound's limitations.
Discovery and Rationale
The discovery of this compound was rooted in the ongoing effort to develop novel antifolates that could circumvent the resistance mechanisms that had rendered drugs like pyrimethamine and cycloguanil (B1669406) ineffective.[3] Resistance to these drugs is primarily associated with point mutations in the parasite's DHFR enzyme, a critical component of the folate biosynthesis pathway.[8] The folate pathway is essential for the synthesis of precursors required for DNA, RNA, and protein biosynthesis.[5][9] By inhibiting DHFR, antifolates deplete the parasite's supply of tetrahydrofolate, leading to cell death.
This compound was designed with a flexible side chain, which was hypothesized to allow it to bind effectively to both wild-type and mutant forms of P. falciparum DHFR (PfDHFR).[6][10] This structural feature was intended to overcome the steric hindrance that prevented older antifolates from binding to the mutated enzyme's active site.
Mechanism of Action
This compound exerts its antimalarial effect by selectively and potently inhibiting the DHFR domain of the bifunctional DHFR-thymidylate synthase (TS) enzyme in Plasmodium species.[5][6] This inhibition blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon metabolism. The depletion of THF stalls the synthesis of thymidylate, purines, and certain amino acids, ultimately leading to the cessation of parasite replication and death.[5][9]
The selectivity of this compound for the parasite enzyme over the human ortholog is a key aspect of its therapeutic potential. While it potently inhibits PfDHFR, its affinity for human DHFR (hDHFR) is significantly lower, providing a favorable therapeutic window.[5]
Signaling Pathway: The Plasmodium falciparum Folate Biosynthesis Pathway
The following diagram illustrates the folate biosynthesis pathway in P. falciparum and the point of inhibition by this compound.
References
- 1. iddo.org [iddo.org]
- 2. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Triazine WR99210: A Potent Weapon Against Pyrimethamine-Resistant Malaria
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global public health. Resistance to affordable and widely used antifolate drugs like pyrimethamine (B1678524), a cornerstone of combination therapies for decades, has necessitated the development of novel inhibitors of the parasite's dihydrofolate reductase (DHFR) enzyme. This technical guide provides a comprehensive overview of WR99210, a triazine-based DHFR inhibitor, and its potent activity against pyrimethamine-resistant malaria. This document details the underlying molecular mechanisms, presents key quantitative data, outlines experimental protocols, and provides visualizations of critical pathways and workflows.
Introduction: The Challenge of Pyrimethamine Resistance
Pyrimethamine targets the DHFR enzyme in P. falciparum, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism.[1][2] Resistance to pyrimethamine primarily arises from specific point mutations in the dhfr gene, which alter the enzyme's active site and reduce drug binding affinity.[3][4][5] The most common mutations associated with pyrimethamine resistance occur at amino acid positions 51 (N51I), 59 (C59R), 108 (S108N), and 164 (I164L). The accumulation of these mutations, particularly the S108N mutation, leads to high-level resistance, rendering pyrimethamine-based therapies ineffective.[5]
This compound: Mechanism of Action and Efficacy
This compound is a potent inhibitor of P. falciparum DHFR, demonstrating remarkable efficacy against both wild-type and pyrimethamine-resistant parasite strains.[1][6] Its chemical structure, featuring a flexible side chain, allows it to bind effectively to the DHFR active site, even in the presence of mutations that sterically hinder the binding of the more rigid pyrimethamine molecule.[7] This structural advantage enables this compound to overcome the primary mechanism of pyrimethamine resistance.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and pyrimethamine against various P. falciparum strains with defined dhfr genotypes. The data clearly illustrates the sustained potency of this compound against strains that exhibit high-level resistance to pyrimethamine.
| P. falciparum Strain | dhfr Genotype (Key Mutations) | Pyrimethamine IC50 (nM) | This compound IC50 (nM) | Reference |
| 3D7 | Wild Type | ~5.3 x 10² | ~0.056 | [3][8] |
| Dd2 | N51I, C59R, S108N | >1000 | ~0.62 | [8] |
| V1/S | N51I, C59R, S108N, I164L (Quadruple Mutant) | High Resistance | Still Effective in nM range | [1][6] |
Note: IC50 values can vary between studies depending on the specific assay conditions. The values presented here are indicative of the general trend.
In Vivo Efficacy
While early clinical development of this compound was hampered by poor bioavailability, its prodrug, PS-15, which is converted to this compound in vivo, has shown significant promise in animal models.[3] Studies in non-human primates and mouse models have demonstrated the potent antimalarial activity of this compound against pyrimethamine-resistant parasites.[4][9] For instance, in a murine model of falciparum malaria, pyrimethamine had a 90% effective dose (ED90) of 0.5–1.3 mg/kg.[9] Although direct comparative in vivo data for this compound is sparse in the literature, its high in vitro potency against resistant strains suggests it would be highly effective.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and pyrimethamine resistance.
In Vitro Culture of Plasmodium falciparum
Continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.
Materials:
-
P. falciparum parasite line (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 mM NaHCO₃, and 10% heat-inactivated human serum or 0.5% Albumax II.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
Incubator at 37°C
-
Sterile culture flasks
Procedure:
-
Prepare CCM and warm to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640.
-
Initiate the culture by mixing the parasite-infected erythrocytes with fresh, washed erythrocytes in CCM to achieve a starting parasitemia of ~0.5% and a hematocrit of 5%.
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture for 3-5 minutes, and seal.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily and adding fresh erythrocytes to keep the parasitemia between 1-5%.
-
Monitor parasite growth and morphology by preparing thin blood smears and staining with Giemsa.
SYBR Green I-Based Drug Susceptibility Assay (IC50 Determination)
This fluorescence-based assay is a common method for determining the IC50 of antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
96-well microplates
-
Antimalarial drugs (this compound, pyrimethamine) dissolved in DMSO and serially diluted in CCM.
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Dispense 100 µL of serially diluted drug solutions into the wells of a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
P. falciparum Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of DHFR.
Materials:
-
Recombinant P. falciparum DHFR-TS (thymidylate synthase) enzyme.[10][11][12]
-
Assay buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL BSA.
-
NADPH solution (in assay buffer)
-
Dihydrofolate (DHF) solution (in assay buffer)
-
Inhibitors (this compound, pyrimethamine) dissolved in DMSO.
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Prepare a reaction mixture in the wells of the microplate containing assay buffer, NADPH (final concentration ~100 µM), and the desired concentration of the inhibitor.
-
Add the recombinant P. falciparum DHFR-TS enzyme to the reaction mixture and incubate for a few minutes at room temperature.
-
Initiate the reaction by adding DHF (final concentration ~100 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is determined from the linear portion of the kinetic trace.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 or Ki (inhibition constant) values by plotting the inhibition data against the inhibitor concentration.
Visualizations: Pathways and Workflows
Folate Biosynthesis Pathway in P. falciparum
The following diagram illustrates the key steps in the parasite's folate synthesis pathway and the points of inhibition by pyrimethamine and this compound.
Caption: The P. falciparum folate biosynthesis pathway and points of DHFR inhibition.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines the typical experimental workflow for assessing the activity of this compound against pyrimethamine-resistant malaria.
Caption: Workflow for assessing this compound efficacy against pyrimethamine-resistant malaria.
Opposing Selective Pressures of Pyrimethamine and this compound
This diagram illustrates the logical relationship of how mutations in DHFR that confer resistance to pyrimethamine can increase sensitivity to this compound, demonstrating opposing selective pressures.
Caption: Opposing selective pressures of pyrimethamine and this compound on DHFR mutations.
Conclusion
This compound stands out as a highly potent DHFR inhibitor with a clear advantage over pyrimethamine in combating resistant strains of P. falciparum. Its unique structural properties allow it to effectively inhibit DHFR enzymes that have developed mutations conferring high-level pyrimethamine resistance. The comprehensive experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this compound and other next-generation antifolates. The concept of opposing selective pressures also highlights a potential strategy for combination therapies to delay the emergence of drug resistance. Continued research into compounds like this compound is crucial in the ongoing fight against drug-resistant malaria.
References
- 1. Novel alleles of the Plasmodium falciparum dhfr highly resistant to pyrimethamine and chlorcycloguanil, but not this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of pyrimethamine, cycloguanil, this compound and their analogues with Plasmodium falciparum dihydrofolate reductase: Structural basis of antifolate resistance [iris.unimore.it]
- 9. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical synthesis of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloning and heterologous expression of Plasmodium ovale dihydrofolate reductase-thymidylate synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dihydrotriazine Class of Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydrotriazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Dihydrotriazine derivatives have been extensively investigated and developed as inhibitors targeting a range of enzymes and cellular pathways. This technical guide provides a comprehensive overview of the dihydrotriazine class of inhibitors, with a focus on their core mechanisms of action, quantitative efficacy, and the experimental protocols used for their characterization. Particular attention is given to their roles as anticancer and antiparasitic agents, primarily through the inhibition of dihydrofolate reductase (DHFR), and their modulation of key cellular signaling pathways.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
The primary and most well-established mechanism of action for many dihydrotriazine inhibitors is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting DHFR, dihydrotriazine compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and parasites.[1][2]
Quantitative Data Presentation
The following tables summarize the inhibitory activities of various dihydrotriazine derivatives against different targets and cell lines. This data highlights the structure-activity relationships (SAR) and the therapeutic potential of this class of compounds.
Table 1: Inhibitory Activity of Dihydrotriazine Derivatives Against Parasitic Enzymes and Cells
| Compound | Target Enzyme | Ki (nM) | Parasite Species | EC50 (µM) | Selectivity Index (SI) | Reference |
| 2g | TbDHFR | 9 | T. brucei | - | 394-fold over hDHFR | [1][2] |
| 1g | TbDHFR | - | T. brucei | low µM | - | [1] |
| JPC-2067 | B. duncani DHFR-TS | 1.0 | - | - | - | |
| JPC-2067 | B. microti DHFR-TS | 14.7 | - | - | - | |
| JPC-2060 | - | - | P. falciparum | 0.4 - 10 | - | |
| JPC-3671 | - | - | P. falciparum | 0.4 - 10 | - | |
| JPC-3681 | - | - | P. falciparum | 0.4 - 10 | - |
TbDHFR: Trypanosoma brucei Dihydrofolate Reductase; hDHFR: human Dihydrofolate Reductase; B. duncani/microti DHFR-TS: Babesia duncani/microti Dihydrofolate Reductase-Thymidylate Synthase; EC50: Half maximal effective concentration; Ki: Inhibition constant; SI: Selectivity Index.
Table 2: Anticancer Activity of Dihydrotriazine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 10e | HepG-2 (Liver) | 2.12 | Induces apoptosis, ROS, and autophagy | [3] |
| 6d | HCT-116 (Colon) | - | G2/M arrest, apoptosis, MEK/ERK pathway inhibition | |
| C7 | HCT-116 (Colon) | - | p53-MDM2 pathway regulation | |
| 3s | A549 (Lung) | - | ULK1 inhibitor, induces apoptosis, blocks autophagy |
IC50: Half maximal inhibitory concentration; ROS: Reactive Oxygen Species.
Key Signaling Pathways Modulated by Dihydrotriazine Inhibitors
Beyond direct enzyme inhibition, dihydrotriazine derivatives have been shown to modulate critical intracellular signaling pathways implicated in cancer progression.
MEK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Some dihydrotriazine compounds have been observed to inhibit this pathway by preventing the phosphorylation of MEK and ERK, thereby suppressing downstream signaling and contributing to their anticancer effects.
p53-MDM2 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Certain dihydrotriazine derivatives can modulate the p53-MDM2 signaling pathway, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.
References
WR99210: A Paradigm of Target Selectivity for Parasite Dihydrofolate Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum, the deadliest species of human malaria parasite, has necessitated the development of novel antimalarial agents with unique mechanisms of action or improved selectivity for parasite-specific targets. One such promising compound is WR99210, a triazine-based inhibitor of dihydrofolate reductase (DHFR). This enzyme is a crucial component of the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids, and thus vital for parasite survival and replication. The therapeutic efficacy of DHFR inhibitors like pyrimethamine (B1678524) and cycloguanil (B1669406) has been compromised by the rise of resistance-conferring mutations in the parasite's dhfr gene. This compound distinguishes itself by demonstrating potent activity against both wild-type and drug-resistant strains of P. falciparum, while exhibiting a high degree of selectivity for the parasite enzyme over its human counterpart. This technical guide provides a comprehensive overview of the target selectivity of this compound, detailing the quantitative data that underscore its specificity, the experimental protocols used to elucidate its activity, and the molecular basis for its selective action.
Data Presentation: Quantitative Analysis of DHFR Inhibition
The remarkable selectivity of this compound for parasite DHFR is quantitatively demonstrated by comparing its inhibitory activity against P. falciparum DHFR (PfDHFR) with its activity against human DHFR (hDHFR). This is typically expressed in terms of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize key quantitative data for this compound and other relevant DHFR inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | P. falciparum DHFR (Wild-Type) | <0.075 - 0.65 | - | [1][2] |
| P. falciparum DHFR (Pyrimethamine-Resistant) | nM range | - | [3] | |
| Human DHFR | - | - | [2] | |
| Pyrimethamine | P. falciparum DHFR (Wild-Type) | 15.4 | - | [4][5] |
| P. falciparum DHFR (Resistant) | >2,000 | - | [4] | |
| Human DHFR | 760 | 470 | [6] | |
| Cycloguanil | P. falciparum DHFR (Wild-Type) | 11.1 | - | [4] |
| P. falciparum DHFR (Resistant) | >500 | - | [4] | |
| Human DHFR | - | - | [7] |
Table 1: In Vitro Enzyme Inhibition Data. This table presents the IC50 and Ki values of this compound, pyrimethamine, and cycloguanil against purified P. falciparum and human DHFR enzymes.
| Inhibitor | Cell Line / Strain | IC50 (nM) | Reference(s) |
| This compound | P. falciparum (Drug-Sensitive) | 0.16 - 0.65 | [2][8] |
| P. falciparum (Pyrimethamine-Resistant) | Effective in nM range | [3] | |
| Human Cell Lines (e.g., CHO) | 271,000 | [9] | |
| Pyrimethamine | P. falciparum (Drug-Sensitive) | 15.4 | [4] |
| P. falciparum (Drug-Resistant) | 9,440 | [4] | |
| Cycloguanil | P. falciparum (Drug-Sensitive) | 11.1 | [4] |
| P. falciparum (Drug-Resistant) | 2,030 | [4] |
Table 2: In Vitro Whole-Cell Activity. This table shows the IC50 values of this compound, pyrimethamine, and cycloguanil against cultured P. falciparum parasites and human cell lines, reflecting their activity in a cellular context.
Experimental Protocols
The determination of this compound's target selectivity relies on a series of well-defined experimental procedures. These protocols are designed to measure the compound's inhibitory effect on the enzymatic activity of DHFR and its growth-inhibitory effect on whole parasites.
Recombinant DHFR Expression and Purification
Objective: To produce pure and active P. falciparum and human DHFR for use in enzyme inhibition assays.
Methodology:
-
Gene Cloning: The coding sequence for the DHFR domain of P. falciparum (or full-length human DHFR) is amplified by PCR and cloned into a suitable bacterial expression vector (e.g., pET series).
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
-
Purification: The recombinant DHFR is purified from the cell lysate using affinity chromatography. A common method involves using a methotrexate-agarose column, as methotrexate (B535133) is a potent and specific inhibitor of DHFR. The bound enzyme is then eluted with a high concentration of dihydrofolate or a change in pH.
-
Purity and Concentration Determination: The purity of the eluted enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford assay.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
Objective: To quantify the inhibitory activity of this compound on the catalytic activity of purified DHFR.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette or a 96-well UV-transparent plate containing a suitable buffer (e.g., 50 mM TES, pH 7.0), a reducing agent (e.g., 75 mM β-mercaptoethanol), and NADPH (e.g., 100 µM).
-
Inhibitor Addition: Varying concentrations of this compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO) are added to the reaction mixture. A control with solvent alone is also prepared.
-
Enzyme Addition: The reaction is initiated by the addition of a known amount of purified DHFR enzyme.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer or a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
In Vitro Culture of P. falciparum
Objective: To maintain a continuous culture of the erythrocytic stages of P. falciparum for use in drug sensitivity assays.
Methodology:
-
Culture Medium: The parasites are cultured in RPMI 1640 medium supplemented with human serum (or a serum substitute like Albumax), hypoxanthine, and gentamicin.
-
Erythrocytes: Human erythrocytes (type O+) are used as host cells.
-
Culture Conditions: The culture is maintained at 37°C in a low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).
-
Maintenance: The culture medium is changed daily, and fresh erythrocytes are added as needed to maintain the parasitemia at a desired level (typically 1-5%). The parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.
P. falciparum Drug Sensitivity Assay (SYBR Green I-based)
Objective: To determine the inhibitory effect of this compound on the growth of P. falciparum in vitro.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is significantly enhanced upon binding. The amount of fluorescence is proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Methodology:
-
Drug Plate Preparation: Serial dilutions of this compound are prepared in culture medium and dispensed into a 96-well microtiter plate.
-
Parasite Inoculation: A synchronized culture of ring-stage P. falciparum is diluted to a starting parasitemia of ~0.5% in a 2% hematocrit suspension and added to the wells of the drug plate.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to lyse the erythrocytes and stain the parasite DNA.
-
Fluorescence Measurement: The fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Folate Metabolism Pathway and DHFR Inhibition
Caption: Folate metabolism pathway in P. falciparum and the inhibitory action of this compound on DHFR-TS.
Experimental Workflow for DHFR Inhibition Assay
Caption: Experimental workflow for the in vitro DHFR enzyme inhibition assay.
Logical Relationship of this compound Selectivity
Caption: Logical diagram illustrating the basis of this compound's selectivity for parasite DHFR.
Conclusion
This compound stands out as a potent and highly selective inhibitor of P. falciparum dihydrofolate reductase. Its ability to effectively inhibit both wild-type and pyrimethamine-resistant forms of the parasite enzyme, while sparing the human homolog, makes it a valuable tool for malaria research and a promising candidate for antimalarial drug development. The quantitative data from enzymatic and whole-cell assays unequivocally demonstrate its selectivity, which is rooted in the structural differences between the parasite and human DHFR active sites. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the discovery of new, even more selective, antimalarial agents targeting the folate pathway. The continued exploration of such compounds is critical in the global effort to combat the threat of drug-resistant malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel alleles of the Plasmodium falciparum dhfr highly resistant to pyrimethamine and chlorcycloguanil, but not this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimethamine | CAS:58-14-0 | DHFR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for WR99210 Selection in Plasmodium Transfection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of WR99210 as a selection agent in the genetic transformation of Plasmodium species, the causative agents of malaria. This document is intended for researchers in academia and industry engaged in the study of Plasmodium biology and antimalarial drug development.
Introduction
Genetic modification of Plasmodium parasites is a critical tool for functional genomics, drug target validation, and understanding mechanisms of drug resistance. A key component of successful parasite transfection is the effective selection of transformants. This compound is a highly potent and specific inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme, a crucial component of the folate biosynthesis pathway essential for parasite survival[1][2][3]. This characteristic makes this compound an excellent selectable marker for transfections utilizing plasmids that confer resistance, typically by expressing a resistant version of DHFR, such as the human DHFR (hDHFR) gene[1][2][3][4].
Mechanism of Action
This compound is a dihydrotriazine antifolate compound that acts as a slow, tight-binding inhibitor of the Plasmodium DHFR domain of the bifunctional DHFR-thymidylate synthase (TS) enzyme[2]. By binding to the active site of DHFR, this compound blocks the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and some amino acids. This inhibition ultimately leads to the cessation of DNA synthesis and parasite death[2]. The high affinity and specificity of this compound for the parasite enzyme over the human homologue provide a wide therapeutic window, making it an effective selection agent with minimal off-target effects at appropriate concentrations[1][2][3].
Quantitative Data for this compound in Plasmodium falciparum
The following table summarizes key quantitative data for this compound against various P. falciparum strains and for use in transfection selection.
| Parameter | Strain/Condition | Value | Reference |
| EC50 | NF54 (antifolate-sensitive) | 0.056 nM | [2] |
| Dd2 (pyrimethamine-resistant) | 0.62 nM | [2] | |
| FCB | ~0.65 nM (87% inhibition) | [1] | |
| Selection Concentration | Episomal expression of hDHFR | 2.5 nM | [5][6][7] |
| Episomal expression of hDHFR | 5 µM | [8] | |
| For P. knowlesi transfection | 1 nM | [9] |
Experimental Protocols
This section provides a detailed protocol for the transfection of P. falciparum using electroporation of infected red blood cells (iRBCs) followed by selection with this compound.
Materials
-
P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.
-
Complete parasite culture medium (RPMI 1640 supplemented with Albumax, hypoxanthine, and gentamicin).
-
Human red blood cells (RBCs).
-
Plasmid DNA carrying the gene of interest and a human DHFR (hDHFR) expression cassette.
-
Cytomix electroporation buffer (120 mM KCl, 0.15 mM CaCl₂, 10 mM K₂HPO₄/KH₂PO₄ pH 7.6, 25 mM HEPES pH 7.6, 2 mM EGTA, 5 mM MgCl₂).
-
This compound stock solution (e.g., 25.4 mM in DMSO, stored at -80°C).
-
Sterile electroporation cuvettes (0.2 cm gap).
-
Electroporator (e.g., Bio-Rad Gene Pulser).
-
Standard cell culture equipment (incubator, centrifuge, etc.).
Protocol for Electroporation and Selection
-
Parasite Preparation:
-
Begin with a synchronized culture of P. falciparum at the late trophozoite/early schizont stage with a parasitemia of 5-10%.
-
Enrich for mature schizonts using a Percoll-sorbitol gradient.
-
Wash the enriched schizont-infected RBCs twice with sterile, ice-cold RPMI 1640.
-
-
Electroporation:
-
Prepare the electroporation mixture by combining 50-100 µg of purified plasmid DNA with approximately 25 µL of the packed, enriched schizont-infected RBCs in a final volume of 400 µL of ice-cold Cytomix.
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Electroporate using the following settings: 310 V, 950 µF.
-
Immediately after the pulse, transfer the contents of the cuvette to a 6-well plate containing 3.5 mL of complete culture medium with 4% hematocrit.
-
Wash the cuvette with an additional 1 mL of complete medium and add it to the well.
-
Incubate the culture under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
This compound Selection:
-
Initiation of Selection: Drug selection should be initiated 48 hours post-transfection to allow for initial parasite recovery and expression of the resistance marker[5][8].
-
Drug Concentration: Add this compound to the culture medium to a final concentration of 2.5 nM[6][7].
-
Maintenance of Selection: Maintain continuous drug pressure throughout the selection period. Change the medium and add fresh this compound every 48 hours.
-
Monitoring: Monitor the culture for the appearance of drug-resistant parasites by preparing Giemsa-stained thin blood smears every 2-3 days, starting from day 7 post-transfection.
-
Culture Maintenance: Add fresh RBCs as needed to maintain a hematocrit of 2-4%. Dilute the culture if parasitemia becomes too high.
-
Timeline: Drug-resistant parasites typically emerge between 18 and 31 days post-transfection[7][8].
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound inhibition of the Plasmodium folate pathway.
Experimental Workflow for Plasmodium Transfection and Selection
References
- 1. pnas.org [pnas.org]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 7. A Method for Rapid Genetic Integration into Plasmodium falciparum Utilizing Mycobacteriophage Bxb1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two methods for transformation of Plasmodium knowlesi: direct schizont electroporation and spontaneous plasmid uptake from plasmid-loaded red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WR99210 as a Selectable Marker in Parasite Genetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, as a selectable marker for the genetic manipulation of various parasites, particularly Plasmodium falciparum. This document outlines the underlying principles, offers detailed experimental protocols, and presents key data for successful application in your research.
Introduction and Principle
This compound is a triazine-based antifolate compound that specifically targets and inhibits the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1][2] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and cell proliferation. The selective toxicity of this compound lies in its high affinity for the parasite DHFR enzyme while exhibiting very weak interaction with the human DHFR (hDHFR).[1][3][4][5]
This differential sensitivity forms the basis of its use as a powerful selectable marker in reverse genetics. By introducing a plasmid carrying the gene for human DHFR (hDHFR) into parasites, researchers can confer resistance to this compound.[1][2][6] Consequently, only the parasites that have successfully taken up and expressed the hDHFR gene will survive in a culture medium containing this compound, allowing for the selection of a stable transgenic parasite population. This system has been instrumental in creating knockout, knock-in, and epitope-tagged parasite lines to study gene function.[7]
Data Presentation: this compound Efficacy and Selection Parameters
The following tables summarize key quantitative data for the use of this compound in parasite research, primarily focusing on Plasmodium falciparum.
| Parameter | Value | Parasite Strain/Details | Reference |
| EC50 of this compound (Wild-Type) | 0.056 nM | P. falciparum NF54 (antifolate-sensitive) | [1] |
| 0.62 nM | P. falciparum Dd2 (pyrimethamine-resistant) | [1] | |
| Fold Resistance with hDHFR | ~4,000-fold | P. falciparum transformed with a plasmid expressing hDHFR.[3][8] | [3][8] |
| Typical Selection Concentration | 2.5 nM | For stable transfection of P. falciparum.[9][10][11] | [9][10][11] |
| 1 nM | For selection of P. knowlesi transformants.[12] | [12] |
Table 1: Efficacy and Selection Concentrations of this compound
| Plasmid Component | Function | Notes |
| Human DHFR (hDHFR) cassette | Positive selectable marker | Confers resistance to this compound.[6][7] |
| Promoter (e.g., P. falciparum calmodulin promoter) | Drives expression of hDHFR | Ensures sufficient levels of hDHFR for resistance.[7] |
| Terminator (e.g., HRPII terminator) | Signals transcription termination | Stabilizes the hDHFR transcript.[7] |
| Gene of interest/targeting construct | For genetic modification | The experimental component of the plasmid. |
| Bacterial selection marker (e.g., Ampicillin) | For plasmid propagation in E. coli | Standard component for molecular cloning. |
Table 2: Key Components of a this compound-Selectable Transfection Plasmid
Signaling Pathway and Mechanism of Action
This compound acts on the folate biosynthesis pathway, which is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. The diagram below illustrates the targeted pathway and the mechanism of this compound action.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lineu.icb.usp.br [lineu.icb.usp.br]
- 8. Yeast Dihydroorotate Dehydrogenase as a New Selectable Marker for Plasmodium falciparum Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. Plate-based transfection and culturing technique for genetic manipulation of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of two methods for transformation of Plasmodium knowlesi: direct schizont electroporation and spontaneous plasmid uptake from plasmid-loaded red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WR99210 in In Vitro Culture Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR99210 is a potent and selective inhibitor of the dihydrofolate reductase (DHFR) enzyme found in Plasmodium species, the causative agent of malaria.[1] Its mechanism of action involves binding to the active site of the parasite's bifunctional DHFR-thymidylate synthase (DHFR-TS), thereby blocking the production of tetrahydrofolate, a crucial component for DNA synthesis and cell proliferation.[1] Notably, this compound exhibits significantly weaker inhibition of human DHFR (hDHFR).[1] This selectivity makes it an invaluable tool for the in vitro selection of genetically modified cells, particularly Plasmodium falciparum, that have been transfected with a plasmid expressing the hDHFR gene, which serves as a dominant selectable marker.[1][2] Transformed parasites exhibit a substantial increase in resistance to this compound, with studies showing up to a 4,000-fold increase in resistance.[3]
These application notes provide detailed protocols and quantitative data for the use of this compound in the selection of transfected P. falciparum cultures.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory concentrations of this compound in P. falciparum cell lines.
Table 1: Recommended this compound Concentrations for In Vitro Selection of P. falciparum
| Application | Recommended Concentration | Notes |
| Selection of parasites expressing hDHFR | 2.5 nM - 2.6 nM | This concentration is effective for selecting transfected parasites.[4][5] |
| Selection of parasites with wild-type P. falciparum dhfr | 1.5 nM | A lower concentration is sufficient if the endogenous parasite DHFR is the target.[4] |
Table 2: In Vitro Efficacy of this compound Against P. falciparum Strains
| Strain | IC50 / EC50 (nM) | Notes |
| NF54 | EC50: 0.056 nM | Antifolate-sensitive strain.[1] |
| Dd2 | EC50: 0.62 nM | Shows mutations conferring resistance to other antifolates like pyrimethamine, but not this compound.[1] |
| FCB | Fully effective at 2.6 nM | Nontransformed parasites are profoundly affected at 0.65 nM.[6] |
| Transformed with hDHFR | > 5,000 nM | Demonstrates the high level of resistance conferred by the hDHFR selectable marker.[6] |
Signaling Pathway and Mechanism of Action
This compound targets the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. The key enzyme in this pathway is dihydrofolate reductase (DHFR).
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pnas.org [pnas.org]
- 4. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]
- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WR99210 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of WR99210, a potent inhibitor of dihydrofolate reductase (DHFR).[1][2][3] Proper preparation and storage of this stock solution are crucial for ensuring its efficacy and stability in experimental settings, particularly in antimalarial drug development and parasitology research.[4][5]
Compound Information
This compound is an antimalarial drug candidate that targets the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species.[4][5] Its high potency and selectivity for the parasite's enzyme over the human counterpart make it a valuable tool for in vitro and in vivo studies.[4][5][6]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C14H18Cl3N5O2 | [4] |
| Molecular Weight | 394.69 g/mol | [1] |
| CAS Number | 47326-86-3 | [1][7] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥ 5 mg/mL | [7] |
| IC50 (DHFR) | <0.075 nM | [2][7] |
| Storage Temperature | -20°C | [4][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a commonly used concentration for in vitro experiments.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 394.69 g/mol x 1000 mg/g = 3.947 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.95 mg of this compound powder using an analytical balance.
-
Note: It is important to handle the powder in a fume hood and wear appropriate personal protective equipment (PPE).
-
-
Dissolve the powder in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.[7]
-
-
Storage of the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in tightly sealed amber vials or tubes to protect from light and moisture.[4][7]
-
Properly stored, the stock solution should be stable for an extended period. However, for optimal results, it is recommended to use freshly prepared solutions.[2]
-
Important Considerations:
-
This compound can exist as regioisomers, with only one being the active form.[4][5] It is crucial to source this compound from a reputable supplier to ensure the correct isomer is being used.
-
The stability of this compound in solution can be a concern; therefore, preparing fresh solutions is recommended for sensitive assays.[2]
-
The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity to cells.
Visualizations
Mechanism of Action: Inhibition of the Folate Pathway
This compound inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides (dUMP to dTMP) and ultimately DNA. By blocking this step, this compound disrupts DNA replication and repair, leading to parasite death.
Caption: Mechanism of this compound action on the folate pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molnova.com:443 [molnova.com:443]
Application Notes and Protocols for the Use of WR99210 in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, experimental data, and detailed protocols for utilizing the antimalarial compound WR99210 in combination therapies. The information is intended to guide researchers in the design and execution of in vitro and in vivo studies to evaluate synergistic interactions and combat drug-resistant malaria.
Introduction to this compound and Combination Therapy
This compound is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite.[1] Its high efficacy against strains resistant to other antifolates, such as pyrimethamine (B1678524), makes it a valuable candidate for combination therapies.[2] The primary goals of combining this compound with other antimalarials are to enhance therapeutic efficacy through synergistic interactions, delay the development of drug resistance, and broaden the spectrum of activity against different parasite strains.
Signaling Pathways and Mechanisms of Action
This compound and its combination partners primarily target the folate biosynthesis pathway in Plasmodium falciparum. A secondary target for some partner drugs is the mitochondrial electron transport chain.
Folate Biosynthesis Pathway
The folate pathway is essential for the synthesis of nucleotides, which are required for DNA replication and repair. This compound specifically inhibits DHFR, while sulfa drugs like dapsone (B1669823) and sulfadoxine (B1681781) inhibit the preceding enzyme, dihydropteroate (B1496061) synthase (DHPS).[3] The simultaneous inhibition of two distinct steps in this critical pathway leads to a synergistic effect, effectively starving the parasite of essential metabolites.
Opposing Selection on DHFR Mutations
A key strategy in overcoming drug resistance is the use of compounds that exert opposing selective pressures on the target enzyme. Mutations in the dhfr gene that confer resistance to pyrimethamine can increase the parasite's susceptibility to this compound.[2][4] This phenomenon, known as negative cross-resistance, provides a strong rationale for combining these two drugs to hinder the emergence of resistant parasite populations.
Quantitative Data on this compound Combinations
The following tables summarize the in vitro efficacy of this compound alone and in combination with other antimalarials against Plasmodium falciparum.
Table 1: In Vitro Activity of this compound and Dapsone Against P. falciparum
| Drug Combination | P. falciparum Strain | IC50 (nM) of this compound | IC50 (nM) of Dapsone | Fractional Inhibitory Concentration (FIC) Index | Interaction | Reference |
| This compound + Dapsone | K1 (Chloroquine-resistant) | 0.04 | 150 | <1.0 | Synergistic | [1] |
| This compound + Dapsone | T9/94 (Pyrimethamine-resistant) | 0.07 | 180 | <1.0 | Synergistic | [1] |
Note: Specific FIC values were not provided in the source material but were described as demonstrating strong synergism.
Table 2: In Vitro Activity of this compound and Pyrimethamine Against P. vivax DHFR Mutants (Expressed in E. coli)
| DHFR Allele | IC50 (nM) of Pyrimethamine | IC50 (nM) of this compound |
| Wild-type | 7.5 | 0.8 |
| S58R | 1,200 | 0.5 |
| S117N | 15,000 | 0.3 |
| S58R + S117N | >100,000 | 0.2 |
Data from a study demonstrating the opposing effects of pyrimethamine and this compound on P. vivax DHFR mutants.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.
In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium: RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 µg/mL gentamicin, and 10% human serum or 0.5% Albumax II.
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Incubator at 37°C
-
Sterile culture flasks and plates
Procedure:
-
Preparation of Erythrocytes: Wash human erythrocytes three times with RPMI 1640 by centrifugation at 500 x g for 5 minutes.
-
Culture Initiation: Initiate the culture by adding thawed parasites to fresh erythrocytes in complete culture medium to achieve a starting parasitemia of 0.5% and a hematocrit of 2%.
-
Maintenance: Maintain the culture in a sealed flask or plate in a modular incubator chamber flushed with the gas mixture, and incubate at 37°C.
-
Medium Change: Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitoring and Sub-culturing: Monitor the parasite growth daily by preparing Giemsa-stained thin blood smears. Sub-culture the parasites every 2-3 days by diluting with fresh erythrocytes and complete medium to maintain the parasitemia between 1-5%.
-
Synchronization: For drug assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.
In Vitro Drug Combination Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of antimalarial drugs and to assess their interactions.[5]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
96-well microtiter plates
-
Antimalarial drugs (this compound and combination partners)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of each drug individually and in fixed-ratio combinations in the 96-well plates.
-
Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock solution to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Determine the IC50 values for each drug and combination by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Isobologram Analysis for Drug Interaction
Isobologram analysis is a graphical method used to evaluate the nature of the interaction between two drugs.[6]
Procedure:
-
Calculate Fractional Inhibitory Concentrations (FICs):
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the Results:
-
Synergism: FICI < 1.0
-
Additivity: FICI = 1.0
-
Antagonism: FICI > 1.0
-
-
Construct the Isobologram: Plot the FIC of Drug A on the y-axis and the FIC of Drug B on the x-axis. The line connecting the points (1,0) and (0,1) represents additivity. Points falling below this line indicate synergy, while points above indicate antagonism.
In Vivo Efficacy Studies in a Mouse Model
In vivo studies are crucial for validating the efficacy of drug combinations observed in vitro. The murine malaria model is a commonly used system for these evaluations.[7]
Materials:
-
Swiss Webster or other suitable mouse strain
-
Rodent malaria parasite (e.g., Plasmodium berghei or Plasmodium yoelii)
-
Antimalarial drugs for administration
-
Equipment for blood collection and smear preparation
Procedure (4-Day Suppressive Test):
-
Infection: Infect mice intraperitoneally with 1x10^7 parasitized erythrocytes.
-
Treatment: Begin drug treatment 24 hours post-infection. Administer the drugs (individually and in combination) orally or intraperitoneally once daily for four consecutive days. Include a vehicle control group.
-
Monitoring: Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail blood.
-
Endpoint: Continue monitoring for up to 30 days to assess for recrudescence and to determine the mean survival time of the mice in each group.
-
Data Analysis: Compare the parasite clearance rates, the number of mice cured, and the mean survival times between the different treatment groups.
Conclusion
The combination of this compound with other antimalarials, particularly those targeting the folate pathway like dapsone, represents a promising strategy to combat drug-resistant malaria. The protocols and data presented in these application notes provide a framework for researchers to further investigate and develop these combination therapies. Careful adherence to standardized methodologies and thorough data analysis are essential for the successful evaluation of new antimalarial drug regimens.
References
- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dual combinations of antifolates with atovaquone or dapsone on nucleotide levels in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
WR99210 for Selection of Genetically Modified Plasmodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The antifolate compound WR99210 is an indispensable tool in molecular parasitology for the selection of genetically modified Plasmodium parasites. This dihydrotriazine agent potently inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical component of the folate biosynthesis pathway.[1] Conversely, the human dihydrofolate reductase (hDHFR) enzyme is significantly less sensitive to this compound. This differential sensitivity forms the basis of a powerful positive selection system.[1][2] By introducing a plasmid encoding the hDHFR gene, researchers can confer resistance to this compound, enabling the selective growth of transgenic parasites. This application note provides detailed protocols and quantitative data for the use of this compound in the selection of genetically modified Plasmodium falciparum and Plasmodium berghei.
Introduction
Genetic manipulation of Plasmodium species is a cornerstone of malaria research, facilitating the study of gene function, drug resistance mechanisms, and vaccine development. A key component of these genetic modification workflows is the ability to select for parasites that have been successfully transformed with exogenous DNA. The this compound/hDHFR selection system is one of the most widely used methods for this purpose.[1]
This compound [4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine] is a potent inhibitor of the parasite's bifunctional DHFR-TS enzyme, which is essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[1] Inhibition of this enzyme leads to parasite death. However, parasites expressing the human ortholog, hDHFR, are resistant to this compound and can survive in its presence.[2][3] This allows for the positive selection of parasites that have been successfully transfected with a plasmid carrying the hDHFR gene as a selectable marker.
Mechanism of Action and Selection Principle
The utility of this compound as a selection agent stems from its high affinity for the Plasmodium DHFR domain while exhibiting low affinity for the human counterpart. This selective inhibition allows for a clear distinction between untransformed and transformed parasites.
Quantitative Data: this compound Potency and Resistance Levels
The following tables summarize the effective concentrations of this compound against wild-type Plasmodium and the fold-resistance observed in transgenic parasites expressing hDHFR.
Table 1: In Vitro Activity of this compound against Plasmodium falciparum
| Parasite Line | Genotype | IC₅₀ (nM) | Fold Resistance | Reference |
| FCB | Wild-type | ~0.65 - 2.6 | - | [2][4] |
| T1+MTX | Transformed (episomal hDHFR) | >2,660 | ~4,000 | [2] |
| T2+MTX | Transformed (episomal hDHFR) | >2,660 | ~4,000 | [2] |
Table 2: In Vivo and In Vitro Resistance to this compound in Plasmodium berghei
| Parasite Line | Genotype | Fold Resistance | Reference |
| Transfected | Episomal hDHFR | ~1,000 | [5][6] |
| Transfected | Single-copy integrated hDHFR | ~5 | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent : this compound (Jacobus Pharmaceuticals, Princeton, NJ; molecular weight 394.35 g/mol ).
-
Solvent : Dissolve this compound in tissue culture-grade water.[7]
-
Stock Concentration : Prepare a 25 μM working stock solution.[7]
-
Sterilization : Sterile-filter the stock solution.
-
Storage : Store in aliquots at -80 °C.[7]
Protocol 1: Selection of Transfected P. falciparum In Vitro
This protocol is adapted from methodologies used in CRISPR/Cas9-mediated gene editing and other transfection experiments.[7][8]
Materials:
-
P. falciparum culture
-
Complete culture medium (RPMI 1640 with appropriate supplements)
-
Transfection plasmid containing the hDHFR selectable marker
-
This compound stock solution (25 μM)
-
Erythrocytes
Procedure:
-
Transfection : Transfect ring-stage P. falciparum parasites with the plasmid DNA using standard electroporation protocols.
-
Initial Culture : After transfection, culture the parasites for 48 hours without drug pressure to allow for expression of the resistance marker.
-
Drug Selection :
-
On day 2 post-transfection, add this compound to the culture medium to a final concentration of 2.5 nM.[7] If parasites express wild-type P. falciparum DHFR, a concentration of 1.5 nM may be sufficient.[7]
-
For protocols involving a second selectable marker like blasticidin, add it at the appropriate concentration (e.g., 2.5 μg/mL).[7]
-
-
Maintenance and Monitoring :
-
Maintain the drug pressure for at least 6 days.[7] In some cases, selection can be maintained until edited parasites are detected.
-
Monitor parasitemia regularly by Giemsa-stained blood smears. Ensure parasitemia does not exceed 10%.
-
Parasites should become undetectable around 6-7 days post-transfection.[7] The appearance of abundant gametocytes during this period may indicate culture stress and a lower likelihood of successful transfection.[7]
-
-
Recovery : Transgenic parasites will typically reappear in the culture within 2-4 weeks post-transfection.
-
Cloning : Once a stable population of transgenic parasites is established, clone the parasites by limiting dilution to obtain a clonal line.
Protocol 2: Selection of Transfected P. berghei In Vivo
This protocol is based on methods for generating transgenic rodent malaria parasites.[9]
Materials:
-
P. berghei schizonts
-
Transfection plasmid containing the hDHFR selectable marker
-
Laboratory mice
-
This compound solution for injection
Procedure:
-
Transfection : Transfect purified P. berghei schizonts with the plasmid DNA using a Nucleofector device.[9]
-
Infection : Immediately inject the transfected schizonts intravenously into a mouse.
-
Drug Administration :
-
Administer this compound to the mice. The exact dosage and administration schedule may need to be optimized.
-
When using hDHFR as a second selectable marker in parasites already resistant to pyrimethamine (B1678524), it is recommended to perform the this compound selection in two to three mice to increase the chances of selecting the desired double-transgenic mutants.[9]
-
-
Monitoring :
-
Starting from day 10 post-injection, monitor for the appearance of drug-resistant parasites by making thin blood smears from tail blood.[9]
-
-
Passage : Once drug-resistant parasites are detected, passage the infection to new mice to expand the parasite population.
Important Considerations
-
Purity of this compound : The efficacy of this compound can be compromised by the presence of a regioisomer that is inactive.[1] It is crucial to use a reliable source of this compound and to monitor stocks for potential degradation, especially if not stored as a hydrochloride salt or if exposed to basic conditions.[1][10]
-
Combined Drug Selection : this compound/hDHFR can be used in conjunction with other selectable marker systems, such as pyrimethamine/Toxoplasma gondii DHFR-TS or blasticidin S/blasticidin S deaminase, for sequential genetic manipulations.[5][7][9] When used as a second marker after pyrimethamine selection, the resistance to this compound is lower, necessitating careful selection protocols.[9]
-
Negative Selection : The hDHFR marker can be combined with a negative selectable marker, such as yeast cytosine deaminase/uracil phosphoribosyltransferase (yFCU), for gene deletion experiments using double crossover recombination.[11][12]
Conclusion
The this compound/hDHFR selection system is a robust and versatile tool for the genetic modification of Plasmodium parasites. By understanding the mechanism of action and adhering to optimized protocols, researchers can effectively select for and isolate transgenic parasites, thereby advancing our understanding of malaria parasite biology and contributing to the development of new interventions.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pberghei.nl [pberghei.nl]
- 10. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and application of a positive–negative selectable marker system for use in reverse genetics in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WR99210 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, in cell culture. The primary application highlighted is its use as a selection agent for in vitro cultures of Plasmodium falciparum parasites genetically modified to express the human DHFR gene. Additionally, protocols for assessing the antiplasmodial activity of compounds using this compound as a control are detailed.
Mechanism of Action
This compound is a dihydrotriazine antifolate compound that acts as a slow, tight-binding inhibitor of the dihydrofolate reductase (DHFR) domain of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species.[1] This inhibition blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of pyrimidines and purines, thereby halting DNA synthesis and parasite replication.[1] Notably, this compound exhibits high selectivity for the parasite's DHFR enzyme over the human ortholog, making it an effective tool for selecting transfected parasites that express the human dhfr gene as a selectable marker.[1][2][3]
Signaling and Metabolic Pathway
The following diagram illustrates the folate metabolic pathway and the inhibitory action of this compound.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
In Vivo Administration of WR99210: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of WR99210 in animal models, primarily focusing on its evaluation as an antimalarial agent. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to assess the efficacy, pharmacokinetics, and safety of this compound.
Introduction
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various pathogens, including the malaria parasite, Plasmodium falciparum. By targeting the parasite's DHFR, this compound disrupts DNA synthesis and repair, leading to parasite death. While highly effective in vitro, the in vivo application of this compound is challenged by its poor oral bioavailability. To overcome this limitation, a prodrug, PS-15, has been developed, which is converted to the active this compound form in vivo. This document outlines protocols for the in vivo evaluation of this compound, taking into account its physicochemical properties and the use of its prodrug.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
This compound exerts its antiparasitic effect by selectively inhibiting the DHFR enzyme of the parasite. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids. Inhibition of DHFR leads to a depletion of THF, thereby halting the synthesis of DNA and other vital cellular components.
Figure 1: Simplified signaling pathway of DHFR inhibition by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its prodrug, PS-15, from in vivo studies. It is important to note that specific ED50, ED90, and LD50 values for this compound are not consistently reported in the available literature, reflecting the challenges in its direct in vivo administration.
Table 1: In Vivo Efficacy of this compound
| Compound | Animal Model | Parasite Strain | Route of Administration | Dosage Regimen | Efficacy Endpoint | Result | Reference |
| This compound | Male Mice | Toxoplasma gondii | Intraperitoneal (i.p.) | 1.25 mg/kg, daily for 5 days | Reduction in parasite numbers | 2-log reduction in intraperitoneal parasites by day 5 | [1] |
Table 2: Pharmacokinetic Parameters
| Compound | Animal Model | Route of Administration | Bioavailability | Key Findings | Reference |
| This compound | Rats | Oral (p.o.) | < 1% | Very low oral bioavailability. | [2] |
| P65 (analog of this compound) | Rats | Oral (p.o.) | 83% | Demonstrates that structural modifications can significantly improve bioavailability. | [2] |
Table 3: Toxicology Profile
| Compound | Animal Model | Route of Administration | Observed Adverse Effects | Reference |
| This compound | Non-human primates, Humans | Not specified | Severe gastrointestinal side effects | [3] |
| This compound | Rats | Oral (p.o.) | Severe gastrointestinal toxicity | [2] |
Experimental Protocols
The following protocols are based on established methodologies for the in vivo evaluation of antimalarial compounds and should be adapted for the specific research question and institutional guidelines.
Animal Models
-
Mouse Strains: Swiss albino, ICR, or NMRI mice are commonly used for initial efficacy screening.
-
Parasite Strains: Plasmodium berghei (e.g., ANKA strain) is a widely used rodent malaria parasite for in vivo studies.
Drug Formulation and Administration
Due to the poor solubility and bioavailability of this compound, careful consideration of the formulation and route of administration is critical.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound
This protocol is suitable for direct administration of this compound to achieve systemic exposure, bypassing oral absorption.
-
Vehicle Preparation: A common vehicle for suspending poorly soluble compounds for intraperitoneal injection is a mixture of 7% Tween 80 and 3% ethanol (B145695) in sterile distilled water.
-
This compound Formulation:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small volume of the vehicle to the compound.
-
Gradually add the remaining vehicle while triturating to achieve a homogenous suspension.
-
Vortex the suspension thoroughly before each injection to ensure uniform distribution.
-
-
Administration:
-
Administer the suspension via intraperitoneal injection to mice. The injection volume should be appropriate for the animal's weight (typically 0.1-0.2 mL for a 20g mouse).
-
Protocol 2: Oral Gavage Administration of PS-15 (Prodrug)
Oral administration of the prodrug PS-15 is the preferred method for achieving systemic levels of this compound via the oral route.
-
Vehicle Preparation: A suitable vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
PS-15 Formulation:
-
Prepare a homogenous suspension of PS-15 in the 0.5% CMC vehicle.
-
Ensure the suspension is well-mixed before each administration.
-
-
Administration:
-
Administer the suspension directly into the stomach of the mice using a ball-tipped gavage needle. The volume should be appropriate for the animal's size.
-
In Vivo Efficacy Assessment: 4-Day Suppressive Test
This is a standard method to evaluate the schizonticidal activity of a compound against early-stage malaria infection.
Figure 2: Workflow for the 4-Day Suppressive Test.
-
Procedure:
-
Day 0: Infect mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells. Two to four hours post-infection, administer the first dose of the test compound (this compound or PS-15) or vehicle control.
-
Days 1, 2, and 3: Administer daily doses of the test compound or vehicle.
-
Day 4: Prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Calculation: Calculate the percent suppression of parasitemia relative to the vehicle control group. Dose-response data can be used to determine the 50% and 90% effective doses (ED50 and ED90).
-
Acute Toxicity Study
A preliminary acute toxicity study is essential to determine the safety profile of this compound.
-
Procedure:
-
Administer single, escalating doses of this compound to different groups of mice.
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
The 50% lethal dose (LD50) can be estimated based on the mortality data.
-
Conclusion
The in vivo evaluation of this compound in animal models is a critical step in its development as a potential therapeutic agent. Due to its poor oral bioavailability, researchers should consider intraperitoneal administration or the use of its prodrug, PS-15, for oral studies. The protocols outlined in these application notes provide a framework for conducting efficacy and preliminary safety assessments. Careful consideration of animal models, drug formulation, and experimental design will be crucial for obtaining reliable and reproducible data to guide further drug development efforts.
References
- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: WR99210 in Toxoplasma gondii Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii is a highly successful obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including an estimated one-third of the human population. While typically asymptomatic in immunocompetent individuals, toxoplasmosis can lead to severe and life-threatening disease in immunocompromised patients and through congenital infection. The current standard-of-care treatments, a combination of pyrimethamine (B1678524) and sulfadiazine, are effective but can be limited by host toxicity and the emergence of drug-resistant parasite strains. This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles.
Mechanism of Action
WR99210 exerts its anti-parasitic effect by targeting the folate biosynthesis pathway, which is essential for the synthesis of nucleotides, amino acids, and other key metabolites required for parasite replication and survival. Specifically, this compound is a potent inhibitor of the Toxoplasma gondii dihydrofolate reductase (TgDHFR) enzyme.[1][2]
DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in one-carbon metabolism. By binding to the active site of TgDHFR with high affinity, this compound blocks the production of tetrahydrofolate, leading to a depletion of essential downstream metabolites and ultimately causing parasite death. The selectivity of this compound for TgDHFR over the host's DHFR is attributed to subtle differences in the active sites of the two enzymes.[1] This selective inhibition is a key advantage, minimizing off-target effects and host toxicity.
Caption: Mechanism of this compound action on the Toxoplasma gondii folate pathway.
Quantitative Data
The efficacy of this compound against Toxoplasma gondii has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for easy comparison.
Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii
| Parameter | T. gondii Strain | Host Cell Line | Value | Reference |
| IC50 | RH | Human Foreskin Fibroblasts | ~50 nM | [1] |
| IC90 | RH | Human Foreskin Fibroblasts | ~70 nM | [1] |
| IC50 | Pyrimethamine-sensitive (S108) | N/A (Yeast model) | Effective (nanomolar range) | [3] |
| IC50 | Pyrimethamine-resistant (quadruple mutant) | N/A (Yeast model) | Effective | [3] |
Table 2: In Vivo Efficacy of this compound against Toxoplasma gondii
| Animal Model | T. gondii Strain | Route of Administration | Outcome | Reference |
| Mouse | RH | Intraperitoneal | Significantly reduced tachyzoite numbers in peritoneal fluid | [1] |
| Mouse | RH | Oral (gavage) | Reduced intraperitoneal tachyzoite numbers | [1] |
Experimental Protocols
In Vitro Growth Inhibition Assay
This protocol details a common method for determining the 50% inhibitory concentration (IC50) of this compound against T. gondii tachyzoites cultured in human foreskin fibroblasts (HFFs).
References
- 1. Development of a Real-Time PCR Assay for Detection of Toxoplasma gondii in Pig and Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Establishment of a murine model of congenital toxoplasmosis and validation of a qPCR assay to assess the parasite load in maternal and fetal tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: WR99210 and its Inactive Regioisomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210. A common issue that can significantly impact experimental outcomes is the presence of an inactive regioisomer of this compound in commercial stocks. This guide will help you identify, troubleshoot, and mitigate problems arising from this isomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BRL 6231, is a potent antifolate drug candidate that acts as an inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium species, the parasites responsible for malaria.[1] By binding to the active site of the parasite's DHFR, this compound blocks the production of tetrahydrofolate, a crucial cofactor for DNA synthesis and cell replication, thereby inhibiting parasite growth.[1] It is highly selective for the parasite's DHFR over the human form of the enzyme.[1]
Q2: I am using this compound for selecting transfected Plasmodium falciparum, but my selection is not working. What could be the issue?
A primary reason for the failure of this compound-based selection is the presence of a biologically inactive dihydrotriazine regioisomer in the drug stock.[1][2][3][4] This inactive isomer has the same molecular formula as this compound but a different structural arrangement, which prevents it from binding effectively to the DHFR active site.[1] Some commercial stocks of this compound have been found to contain high levels of this inactive isomer, rendering them ineffective even at micromolar concentrations, whereas pure, active this compound is effective at low nanomolar or even sub-nanomolar concentrations.[1][2][4][5]
Q3: How can the inactive regioisomer of this compound be formed?
The inactive regioisomer can be a byproduct of the synthesis process or can form through the rearrangement of the active this compound molecule.[1] This rearrangement is more likely to occur under basic conditions or if the compound is not stored as a hydrochloride salt.[1][2][3][4]
Q4: How can I check if my stock of this compound contains the inactive regioisomer?
Several analytical techniques can be used to differentiate between the active this compound and its inactive regioisomer. These include Thin-Layer Chromatography (TLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-visible spectroscopy.[1][2][3][4] It is important to note that High-Resolution Mass Spectrometry (HRMS) cannot distinguish between the two isomers as they have identical molecular formulae.[1][5]
Troubleshooting Guides
Issue 1: Unexpectedly High IC50/EC50 Values or Complete Lack of Efficacy of this compound
If your experiments are showing that this compound is significantly less potent than expected, or completely inactive, it is highly probable that your drug stock is contaminated with the inactive regioisomer.
Caption: Troubleshooting workflow for this compound inactivity.
The presence of the inactive regioisomer can lead to a dramatic decrease in the potency of this compound. The following table summarizes the observed half-maximal effective concentrations (EC50) of an active versus an inactive commercial stock of this compound against two different strains of P. falciparum.
| P. falciparum Strain | EC50 of Active this compound Stock (nM) | EC50 of Inactive this compound Stock (nM) | Fold Difference |
| NF54 | 0.056 | 1,250 | ~22,321 |
| Dd2 | 0.62 | 547 | ~882 |
| Data sourced from bioRxiv[5] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Isomer Differentiation
This method provides a rapid and straightforward way to visually assess the presence of the inactive regioisomer.
Methodology:
-
Stationary Phase: Silica gel TLC plate.
-
Sample Preparation: Dissolve the this compound stock in a suitable solvent like a 2:1 mixture of tetrahydrofuran (B95107) and methanol.
-
Mobile Phase: Prepare a solvent system of chloroform, diethyl ether, and methanol.
-
Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing the mobile phase and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light.
-
Analysis: The active this compound and its inactive regioisomer will have different retention factors (Rf). The reported Rf for the active isomer is approximately 0.30, while the inactive isomer has an Rf of about 0.37.[5]
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a more quantitative method to separate and identify the two isomers.
Methodology:
-
Column: A suitable reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Elution: Start with a high concentration of Solvent A (e.g., 80%) and run a gradient to 100% Solvent B over approximately 15 minutes.[1]
-
Flow Rate: A typical flow rate for analytical separation is around 10 μl/min.[1]
-
Detection: Use a UV detector set to 290 nm, with spectral data acquired between 220 and 400 nm.[1]
-
Analysis: The active this compound and the inactive regioisomer will have different retention times. In a published study, the active isomer eluted at 13.7 minutes, while the inactive isomer eluted at 13.1 minutes.[5]
Protocol 3: UV-Visible Spectroscopy
This technique can be used for a quick assessment of the purity of a this compound stock.
Methodology:
-
Solvent: Dissolve the this compound sample in a suitable solvent such as a 2:1 mixture of tetrahydrofuran and methanol.
-
Spectrophotometer: Use a UV-visible spectrophotometer to scan the absorbance of the solution from approximately 220 nm to 400 nm.
-
Analysis: The active this compound and its inactive regioisomer exhibit distinct absorption spectra. A key differentiating feature is a plateau in the absorbance spectrum between 230 nm and 240 nm, which is characteristic of the active form.[1][5] The presence of the inactive isomer will alter the shape of this region of the spectrum.[1][5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the folate pathway in Plasmodium falciparum and the inhibitory action of this compound.
Caption: Folate pathway inhibition by this compound and its inactive regioisomer.
References
WR99210 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and troubleshooting of WR99210.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1] In Plasmodium falciparum, the parasite responsible for malaria, DHFR is a bifunctional enzyme, DHFR-TS. This compound specifically targets the DHFR domain, blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of nucleotides (like dTMP) and certain amino acids, which are essential for DNA replication and parasite survival.[2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and efficacy of this compound. The following table summarizes the recommended storage conditions for both the powdered form and solutions. It is highly recommended to prepare solutions fresh for each experiment due to the compound's instability in solution.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated. |
| Powder | 4°C | Up to 2 years | For shorter-term storage. |
| In Solution | -20°C | Use within 1 month | Aliquot to avoid multiple freeze-thaw cycles. Freshly prepared is strongly recommended. |
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, approximately 5 mg of this compound can be dissolved in 1.27 mL of DMSO. It is important to use anhydrous (dry) DMSO as the compound is sensitive to moisture. Gentle warming to 37°C may aid in dissolution.
Troubleshooting Guide
Problem 1: this compound appears to be inactive or shows significantly reduced potency in my experiments.
This is a frequently encountered issue and is often linked to the presence of an inactive regioisomer of this compound.
Cause:
This compound can undergo regioisomerization to an inactive form, particularly under basic conditions.[1] This has been observed in some commercial stocks of the compound. This inactive isomer has the same molecular formula and mass, making it undetectable by mass spectrometry alone.
Solution:
It is crucial to perform quality control on your this compound stock. Here are some methods to detect the presence of the inactive regioisomer:
-
UV-Visible Spectroscopy: The active this compound and its inactive isomer exhibit different UV absorbance spectra. The active form has a characteristic plateau between 230-240 nm and a shoulder between 250-260 nm.[1]
-
Thin-Layer Chromatography (TLC): The two isomers have different retention factors (Rf) on a TLC plate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active this compound and its inactive isomer will have different retention times.[1]
Problem 2: My Plasmodium falciparum transfection and selection with this compound is failing.
Several factors can contribute to unsuccessful transfection and selection experiments.
Possible Causes & Solutions:
-
Inactive this compound: As detailed above, verify the quality of your this compound stock.
-
Incorrect this compound Concentration: The optimal concentration for selection can vary between parasite strains. A typical starting concentration is 2.5 nM.[4] If selection is unsuccessful, consider titrating the concentration.
-
Parasite Health and Stage: Ensure your parasite culture is healthy and at the appropriate stage for transfection (typically ring stage at 5-10% parasitemia).[5][6]
-
Transfection Efficiency: Low transfection efficiency can lead to a failure to select for resistant parasites. Optimize your transfection protocol, including the amount of plasmid DNA and electroporation parameters.
-
Drug Selection Timing and Duration: Apply drug pressure at the correct time post-transfection (e.g., 24-48 hours) and for a sufficient duration. Some protocols suggest a continuous pressure while others recommend a defined period (e.g., 10 days).[4][6]
-
Culture Conditions: Stressed parasites, indicated by the formation of gametocytes, are less likely to survive selection.[4][5] Maintain optimal culture conditions, including regular media changes and appropriate hematocrit levels.
Experimental Protocols
Protocol 1: Quality Control of this compound by UV-Visible Spectroscopy
-
Preparation of this compound Solution: Prepare a solution of this compound in an appropriate solvent (e.g., DMSO, then diluted in methanol (B129727) or ethanol) at a known concentration.
-
UV-Vis Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution from 220 nm to 400 nm.
-
Data Analysis: Compare the obtained spectrum to a reference spectrum of active this compound. Look for the characteristic plateau at 230-240 nm and a shoulder at 250-260 nm, which are indicative of the active compound.[1] The presence of a distinct peak in the 250-260 nm region may indicate the presence of the inactive regioisomer.
Protocol 2: Selection of Transfected Plasmodium falciparum using this compound
This protocol is a general guideline and may need optimization for specific parasite lines and plasmids.
-
Parasite Culture: Culture P. falciparum to a parasitemia of 5-10% at the ring stage.
-
Transfection: Transfect the parasites with the desired plasmid DNA containing the human DHFR (hDHFR) resistance marker using a standard electroporation protocol.
-
Post-Transfection Recovery: Allow the parasites to recover for 24-48 hours in complete culture medium.
-
Initiation of Drug Selection: After the recovery period, add this compound to the culture medium at a final concentration of 2.5 nM.[4]
-
Maintenance of Drug Pressure: Maintain the drug pressure by changing the medium with fresh this compound-containing medium every 24-48 hours.
-
Monitoring Parasite Growth: Monitor the culture for the appearance of drug-resistant parasites by Giemsa-stained blood smears. This can take several weeks.
-
Expansion of Resistant Parasites: Once resistant parasites are observed, expand the culture, maintaining the drug pressure.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Inhibition of the P. falciparum folate pathway by this compound.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting WR99210 selection in parasite culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using WR99210 for the selection of transgenic parasites, such as Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for parasite selection?
A1: this compound is a potent antifolate drug that selectively inhibits the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines (like thymidine) and therefore DNA replication. By inhibiting DHFR, this compound blocks the production of tetrahydrofolate, leading to parasite death.[1] For selection purposes, a plasmid containing the human DHFR (hDHFR) gene is introduced into the parasite. The human version of the enzyme is significantly less sensitive to this compound.[1][2] Consequently, only parasites that have successfully incorporated the plasmid expressing hDHFR will survive in a culture medium containing this compound.
Q2: Why is hDHFR used as the selectable marker with this compound?
A2: The parasite DHFR enzyme is highly sensitive to this compound, with inhibition occurring at low nanomolar concentrations.[2] In contrast, human DHFR is only weakly inhibited by the drug.[1] This large difference in sensitivity allows for a powerful selection system. Parasites expressing the exogenous hDHFR gene can exhibit up to a 4,000-fold increase in resistance to this compound, enabling their selective survival and propagation.[2][3]
Q3: At what concentration should I use this compound for selection?
A3: The optimal concentration can vary by parasite species and strain, but a common starting point for P. falciparum is in the low nanomolar range. Concentrations between 2.5 nM and 5.0 nM are frequently reported for successful selection.[4][5][6] It is recommended to perform a dose-response curve on your wild-type parasite line to determine the minimum inhibitory concentration (MIC) before starting a selection experiment.
Q4: How long does the selection process typically take?
A4: The appearance of a stable, drug-resistant parasite population can take several weeks. Timelines of 3 to 5 weeks post-transfection are commonly reported for P. falciparum.[4] The duration can be influenced by transfection efficiency, the initial parasitemia, and the growth rate of the transgenic parasites.
Troubleshooting Guide
Problem 1: No parasites survive after adding this compound.
| Possible Cause | Recommended Solution |
| Failed Transfection | The plasmid DNA may not have been successfully introduced into the parasites. Verify your transfection protocol, including electroporation settings and DNA quality/quantity.[5][7] |
| Ineffective Selectable Marker | Ensure the hDHFR gene is correctly expressed from your plasmid. Check plasmid maps for correct orientation of the promoter and coding sequence. |
| This compound Concentration Too High | While unlikely if standard protocols are followed, an excessively high drug concentration could overcome the resistance conferred by hDHFR. Confirm your stock solution concentration and dilution calculations. |
| Poor Initial Parasite Health | Transfection and drug selection are stressful for the culture. Ensure parasites are healthy and have a robust growth rate before starting the experiment. |
Problem 2: All parasites survive, including the wild-type (WT) control. The selection is not working.
| Possible Cause | Recommended Solution |
| Inactive this compound Compound | This is a critical and frequently reported issue. Some commercial batches of this compound have been found to contain an inactive regioisomer, rendering them ineffective.[1] There are also reports of poor solubility or batch-to-batch variability from certain suppliers.[6] |
| Action: 1. Test your this compound stock on a wild-type parasite culture to confirm its potency. It should kill untransformed parasites at low nanomolar concentrations.[2] 2. If the drug is inactive, acquire this compound from a reputable source, such as the Jacobus Pharmaceutical Company, which has been cited in multiple studies for providing an effective compound.[4][6] 3. Ensure the drug is fully dissolved. This compound can be difficult to dissolve in DMSO; warming the solution at 37°C may help.[6] | |
| This compound Concentration Too Low | If the drug concentration is below the MIC for your wild-type strain, selection will fail. Perform a dose-response assay to confirm the MIC. |
| Spontaneous Resistance | Spontaneous resistance to this compound in wild-type P. falciparum has not been reported from laboratory selections, making this cause highly unlikely.[1] |
Problem 3: The parasite culture is growing very slowly after selection, or the parasitemia is not recovering.
| Possible Cause | Recommended Solution |
| Episomal Plasmid Instability | Parasites carrying episomal (non-integrated) plasmids may grow more slowly under drug pressure. This can be due to unstable segregation of the plasmids during cell division (schizogony), where some progeny merozoites do not receive a plasmid and are subsequently killed by the drug.[8] |
| Action: 1. Maintain continuous drug pressure to select for parasites that retain the plasmid. 2. If possible, use a system that promotes genomic integration of your construct for more stable expression and growth. | |
| Fitness Cost of Transgene | The expression of the foreign hDHFR protein or your gene of interest may impose a metabolic burden on the parasite, leading to a reduced growth rate. |
| Action: Continue culturing under drug pressure. The parasites may adapt over time. Monitor the culture closely and be patient with recovery. |
Quantitative Data Summary
The following tables provide reference values for this compound concentrations and inhibitory effects.
Table 1: Recommended Concentrations for P. falciparum Culture
| Parameter | Concentration | Reference |
| Selection of Transgenic Lines | 2.5 - 5.0 nM | [4][5] |
| Maintenance of Transgenic Lines | 4.0 nM | [4] |
| Post-transfection Pulse (6 days) | 2.5 nM | [5] |
Table 2: Comparative IC50 Values for this compound
| Parasite Line / Enzyme | Condition | IC50 / Effective Concentration | Reference |
| P. falciparum (FCB Strain) | Wild-Type | ~0.5 nM (IC50), 2.6 nM (Full Inhibition) | [2] |
| P. falciparum (FCB Strain) | Transformed with hDHFR | >2,600 nM (>2.6 µM) | [2] |
| P. vivax DHFR (Wild-Type) | Expressed in Yeast | More potent than Pyrimethamine | [9] |
| P. vivax DHFR (PYR-Resistant) | Expressed in Yeast | Shows hypersensitivity to this compound | [9] |
Key Experimental Protocols
Protocol 1: Determining this compound Potency (Wild-Type IC50)
This protocol is essential to verify that your this compound stock is active before starting a lengthy selection experiment.
-
Parasite Synchronization: Synchronize a healthy culture of wild-type P. falciparum to the ring stage.
-
Plate Preparation: Prepare a 96-well plate with serial dilutions of this compound. Final concentrations should typically range from 0.1 nM to 100 nM. Include drug-free wells as a negative control.
-
Parasite Seeding: Seed the wells with the synchronized parasite culture at ~0.5% parasitemia and 2% hematocrit.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% O₂, 5% CO₂, 90% N₂).[1]
-
Growth Measurement: Quantify parasite growth using a standard method such as the SYBR Green I-based fluorescence assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve. A potent this compound stock should yield an IC50 in the low nanomolar range for most P. falciparum strains.[2]
Protocol 2: General Workflow for Transgenic Parasite Selection
-
Transfection: Transfect ring-stage parasites with 50-100 µg of your hDHFR-containing plasmid using an established protocol like electroporation.[5][7]
-
Recovery: Allow the parasites to recover for 6-24 hours post-transfection in regular culture medium.
-
Initial Drug Pressure: Introduce this compound into the culture medium at a final concentration of 2.5-5.0 nM.[4][5]
-
Monitoring: Monitor the culture daily via Giemsa-stained blood smears. A significant drop in parasitemia is expected within the first 6-7 days as untransformed parasites are killed.[5] The presence of gametocytes during this period can be a sign of culture stress.[5]
-
Medium Changes: Maintain continuous drug pressure by changing the medium every 1-2 days, always replenishing with fresh this compound.
-
Emergence of Resistant Parasites: Drug-resistant parasites should emerge within 3-5 weeks.[4] Once the parasitemia begins to recover steadily, the selection is successful.
-
Confirmation: Validate the presence of your transgene through methods like PCR on parasite genomic DNA or Western blot analysis if your protein is tagged.
Visual Guides
Mechanism of Action and Selection Principle
Caption: this compound blocks the parasite DHFR, while the plasmid-derived hDHFR remains functional.
Experimental Workflow for this compound Selection
Caption: A typical experimental timeline for generating transgenic parasites using this compound.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose common issues in this compound selection experiments.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A regulatable transgene expression system for cultured Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pberghei.nl [pberghei.nl]
- 9. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing WR99210 Concentration for Transfection Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing WR99210 concentration in transfection experiments, primarily focusing on Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is a potent antifolate drug that acts as a selective inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium species.[1][2][3] The parasite's DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, this compound effectively kills untransformed parasites.
Transfection protocols utilize a plasmid carrying the human DHFR (hDHFR) gene as a selectable marker.[4][5] The human version of the enzyme is significantly less sensitive to this compound.[2][6] Therefore, parasites that have been successfully transfected with the hDHFR-containing plasmid can survive and proliferate in the presence of this compound, while non-transfected parasites are eliminated.
Q2: What is the typical concentration range for this compound selection?
The optimal concentration of this compound for selecting transformed P. falciparum typically ranges from 2.5 nM to 5 nM.[7][8][9][10][11][12] However, the ideal concentration can vary depending on the parasite strain, the transfection method, and whether the resistance marker is maintained episomally or integrated into the genome.
Q3: How does the copy number of the hDHFR gene affect the required this compound concentration?
The level of resistance to this compound is directly related to the number of copies of the hDHFR gene present in the parasite.
-
Episomal expression: When the plasmid containing hDHFR is maintained episomally (as multiple copies), parasites exhibit a high level of resistance, with up to a 1000-fold to 4000-fold increase in the half-maximal inhibitory concentration (IC50) compared to wild-type parasites.[1][4][5]
-
Genomic integration: When a single copy of hDHFR is integrated into the parasite's genome, the increase in resistance is much lower, in the range of fivefold.[4][5]
Therefore, a higher concentration of this compound may be necessary for selecting parasites with episomally maintained plasmids compared to those with integrated hDHFR.
Troubleshooting Guide
Problem 1: No parasite outgrowth after transfection and this compound selection.
| Possible Cause | Troubleshooting Step |
| Ineffective this compound Stock: | Commercial stocks of this compound can sometimes be inactive due to regioisomerization.[2] Test the activity of your this compound stock on wild-type (untransformed) parasites to confirm its potency. Consider purchasing from a different, reliable supplier if inactivity is suspected. |
| This compound Concentration Too High: | An excessively high concentration of this compound can be toxic even to transfected parasites, especially those with a low copy number of the hDHFR gene. |
| Recommendation: Perform a dose-response curve with your specific parasite line to determine the optimal selection concentration. Start with a lower concentration (e.g., 1.5 nM) and titrate upwards.[10] | |
| Low Transfection Efficiency: | The number of successfully transfected parasites may be too low to establish a viable culture. |
| Recommendation: Optimize your transfection protocol. This could involve adjusting parameters such as the amount of plasmid DNA, electroporation settings, or the health and stage of the parasite culture.[9][13] | |
| Issues with the Selectable Marker: | The hDHFR gene in your plasmid construct may not be expressed correctly. |
| Recommendation: Verify the integrity and sequence of your plasmid construct. Ensure that the promoter driving hDHFR expression is active in P. falciparum. |
Problem 2: Background growth of untransformed parasites.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low: | An insufficient concentration of this compound may not effectively eliminate all untransformed parasites. |
| Recommendation: Gradually increase the this compound concentration. Refer to the typical effective range of 2.5 nM to 5 nM.[7][8][9][10][11][12] | |
| Spontaneous Resistance: | While rare for this compound, spontaneous resistance in untransformed parasites can occur. |
| Recommendation: If background growth persists at optimal this compound concentrations, consider using a combination of selection agents if your plasmid allows for it. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound concentration and its effect on transfection efficiency.
Table 1: Typical this compound Concentrations for P. falciparum Selection
| Application | This compound Concentration | Reference(s) |
| Positive selection post-transfection | 2.5 nM | [7][8][9][10][13][14] |
| CRISPR/Cas9 mediated editing selection | 5 nM | [11][12] |
| Selection with wild-type P. falciparum dhfr | 1.5 nM | [10] |
Table 2: Fold Increase in this compound Resistance in Transfected Parasites
| hDHFR Expression Method | Fold Increase in Resistance (IC50) | Reference(s) |
| Episomal (multiple copies) | ~1000-fold to 4000-fold | [1][4][5] |
| Integrated (single copy) | ~5-fold | [4][5] |
Experimental Protocols
Protocol 1: Standard this compound Selection Post-Transfection
-
Transfection: Perform transfection of P. falciparum with the desired plasmid containing the hDHFR selectable marker using an established protocol (e.g., electroporation).[9][13]
-
Initial Culture: After transfection, culture the parasites for 48 hours without drug pressure to allow for expression of the resistance marker.
-
Initiate Selection: After 48 hours, add this compound to the culture medium at the desired final concentration (e.g., 2.5 nM).
-
Maintain Drug Pressure: Continuously culture the parasites in the presence of this compound. Change the medium and add fresh drug every 24-48 hours.
-
Monitor Parasite Growth: Monitor for the emergence of resistant parasites by Giemsa-stained blood smears. This can take several weeks.
-
Expand Culture: Once a stable population of resistant parasites is established, expand the culture for further experiments.
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: General workflow for transfection and selection.
References
- 1. pnas.org [pnas.org]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. A Method for Rapid Genetic Integration into Plasmodium falciparum Utilizing Mycobacteriophage Bxb1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plate-based transfection and culturing technique for genetic manipulation of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Plasmodium falciparum dilution cloning through efficient quantification of parasite numbers and c-SNARF detection - PMC [pmc.ncbi.nlm.nih.gov]
WR99210 Cytotoxicity in Host Cells: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydrofolate reductase (DHFR) inhibitor, WR99210.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antagonist of the folate pathway. It specifically targets and binds to the active site of dihydrofolate reductase (DHFR), an essential enzyme that converts dihydrofolate to tetrahydrofolate.[1] This inhibition blocks the synthesis of downstream metabolites crucial for DNA and protein synthesis.[2]
Q2: How selective is this compound for parasite DHFR over host (human) DHFR?
A2: this compound exhibits high selectivity for the Plasmodium DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme while interacting only weakly with human DHFR (hDHFR).[1][3] This selectivity is the basis for its use as an antimalarial agent and as a powerful selection marker for laboratory studies involving parasites genetically modified to express hDHFR.[1][4][5]
Q3: What is the expected level of cytotoxicity of this compound in mammalian host cells?
A3: this compound generally demonstrates low cytotoxicity to mammalian cell lines.[6] For instance, studies on human foreskin fibroblasts and African green monkey kidney (Vero) cells have shown high IC50 values, often greater than 1 µM or 10 µM, indicating a wide therapeutic window for in vitro applications.[6] However, early clinical trials reported adverse gastrointestinal side effects in primates and humans, suggesting potential for toxicity in vivo.[1][7]
Q4: Can this compound induce cell cycle arrest in host cells?
A4: As a DHFR inhibitor, this compound's primary effect is the depletion of tetrahydrofolate, which is critical for nucleotide synthesis. This disruption can lead to an arrest in the S-phase of the cell cycle due to the inability of cells to replicate their DNA. While this is the principal mechanism in target parasites, high concentrations could potentially induce similar effects in host cells. The cytostatic (growth-inhibiting) effect at lower concentrations is often distinguished from cytotoxic (cell-killing) effects that may occur at higher concentrations or with prolonged exposure.[8][9][10]
Troubleshooting Guide
Q1: My this compound appears to be inactive against my untransformed (wild-type) parasites. What could be the cause?
A1: This is a frequently encountered issue that can stem from several factors:
-
Regioisomerization: this compound can undergo a structural rearrangement to an inactive regioisomer.[1][3] This is more likely to occur if the compound is not supplied as a hydrochloride salt or if stock solutions are exposed to basic conditions (pH > 8).[1][11] This inactive isomer fits poorly into the DHFR active site.[1][3]
-
Supplier and Batch Variability: There have been documented differences in the efficacy of this compound from different commercial suppliers, with some batches showing significantly higher EC50 values (i.e., lower potency).[1][12] This is often linked to the presence of the inactive regioisomer.
-
Solubility Issues: Some users have reported that this compound from certain sources dissolves poorly in DMSO, appearing cloudy.[12] Incomplete solubilization will lead to a lower effective concentration in your experiment. Gently warming the solution (e.g., at 37°C) may aid dissolution.[12]
Q2: I am observing higher-than-expected cytotoxicity in my host cell line. What should I check?
A2: If you are seeing unexpected host cell toxicity, consider the following:
-
Compound Concentration and Purity: Verify the concentration of your stock solution and the purity of the compound. Contaminants or a higher-than-expected concentration could lead to toxicity.
-
Cell Line Sensitivity: While generally low, cytotoxicity can vary between different cell lines. It is crucial to establish a baseline IC50 for your specific host cell line.
-
Experimental Duration: Prolonged exposure to this compound, even at low concentrations, may eventually lead to cytotoxic effects. Ensure your assay duration is appropriate.
-
Secondary Effects: Although the primary target is DHFR, high concentrations of any compound can lead to off-target effects. Consider reducing the concentration to the lowest effective level for your application (e.g., parasite selection).
Q3: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: To ensure reproducibility, strictly control these variables:
-
Compound Handling: Prepare fresh dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution, preferably as a hydrochloride salt, protected from light and at the recommended temperature.
-
Solution pH: Ensure that the pH of your final culture medium is not basic, as this can promote the conversion of this compound to its inactive isomer.[1]
-
Quality Control: If you suspect an issue with your compound, you can use UV-visible spectroscopy to check for the presence of the inactive isomer, which has a distinct absorption spectrum compared to active this compound.[1] Alternatively, test each new batch on a sensitive, untransformed parasite line to confirm its potency.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against various parasite strains and its cytotoxic concentrations in host cell lines.
| Organism/Cell Line | Strain | Assay Type | Measurement | Value | Reference |
| Plasmodium falciparum | NF54 | SYBR Green I | EC50 | 0.056 nM | [1] |
| Plasmodium falciparum | Dd2 | SYBR Green I | EC50 | 0.62 nM | [1] |
| P. falciparum expressing hDHFR | T1+MTX | [3H]hypoxanthine incorporation | IC87 | 2,660 nM | [4] |
| Toxoplasma gondii | Tachyzoites | In vitro culture | IC50 | ~50 nM | [6] |
| Human Foreskin Fibroblasts | - | In vitro culture | Cytotoxicity | Low | [6] |
| African Green Monkey Kidney | Vero | SRB Assay | IC50 | > 1 µM | [6] |
| African Green Monkey Kidney | Vero | SRB Assay | IC50 | > 10 µM | [6] |
Experimental Protocols
Protocol 1: Assessment of Host Cell Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[14]
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest this compound dose) and "no treatment" control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: General Cell Viability Assessment by Dye Exclusion
This method uses a dye like Trypan Blue, which is unable to cross the membrane of live cells but penetrates dead cells, staining them blue.[13]
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Preparation: After treating cells with this compound for the desired time, create a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of dye).
-
Incubation: Allow the mixture to stand for 1-2 minutes.
-
Counting: Load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Visualizations
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing controlled cell cycle arrest and re-entry during asexual proliferation of Plasmodium falciparum malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice [mdpi.com]
- 10. Inducing controlled cell cycle arrest and re-entry during asexual proliferation of Plasmodium falciparum malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. onesearch.uark.edu [onesearch.uark.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of WR99210
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges associated with the poor oral bioavailability of the antimalarial compound WR99210.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor oral bioavailability?
A1: The low oral bioavailability of this compound, which is less than 1%, is primarily attributed to its chemical structure.[1][2][3] As a 4,6-diamino-1,2-dihydro-1,3,5-triazine, this compound is highly basic (pKa 10-11).[2] This high basicity leads to its complete protonation in the acidic environment of the gastrointestinal tract. The resulting positive charge on the molecule hinders its ability to be absorbed through passive diffusion across the intestinal membrane.[1][2]
Q2: What are the primary strategies that have been explored to improve the oral delivery of this compound?
A2: Two main strategies have been investigated to address the poor oral bioavailability of this compound: the development of a prodrug and the synthesis of structural analogs with more favorable physicochemical properties.
-
Prodrug Approach: A biguanide (B1667054) precursor of this compound, known as PS-15, was developed.[2][4][5] This prodrug is converted in vivo to the active this compound.[2]
-
Structural Analog Approach: A 2,4-diaminopyrimidine (B92962) analog of this compound, designated P65, was synthesized. This modification reduces the basicity of the compound, leading to significantly improved oral bioavailability.[1][2]
Q3: Is chemical stability a concern when working with this compound?
A3: Yes, the chemical stability of this compound can be a significant issue. The compound can undergo regioisomerization, particularly when not supplied as the hydrochloride salt or if exposed to basic conditions, forming an inactive dihydrotriazine regioisomer.[6][7][8] This inactive isomer has the same molecular formula but fits poorly into the active site of the P. falciparum dihydrofolate reductase (DHFR), rendering it ineffective.[6][7] It is crucial to monitor the purity of this compound stocks to ensure the absence of this inactive isomer.[6][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium species, the parasites that cause malaria.[6][9] It specifically targets the parasite's DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme, blocking the production of tetrahydrofolate, which is essential for the synthesis of nucleic acids and some amino acids.[6] this compound exhibits high selectivity for the parasite enzyme over human DHFR.[6][10]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected in vivo efficacy with oral administration of this compound.
| Possible Cause | Troubleshooting Step |
| Poor Absorption: The inherent low oral bioavailability of this compound. | Consider alternative delivery strategies such as parenteral administration to establish a baseline efficacy. Explore the use of the prodrug PS-15 or the structural analog P65, which have demonstrated improved oral bioavailability.[1][2] |
| Chemical Instability: Presence of the inactive regioisomer in the this compound stock. | Verify the purity of the this compound stock using techniques like HPLC, NMR, or UV-visible spectroscopy.[6][7] Ensure the compound is stored as the hydrochloride salt and avoid exposure to basic conditions to prevent rearrangement.[6][7] |
| Gastrointestinal Toxicity: Adverse gastrointestinal side effects observed in preclinical and clinical trials may limit the achievable therapeutic dose.[6] | Monitor for signs of gastrointestinal distress in animal models. If observed, this may be a dose-limiting factor. The use of the prodrug PS-15 was also intended to mitigate these side effects.[5] |
Issue 2: Difficulty in formulating this compound for oral delivery.
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility: While not the primary barrier, solubility can still be a factor in formulation. | Characterize the solubility of this compound in various pharmaceutically acceptable solvents and pH conditions. The hydrochloride salt form generally has better aqueous solubility than the free base. |
| High Basicity: The high pKa of this compound makes it susceptible to protonation, affecting its interaction with formulation excipients. | Select excipients that are compatible with a basic and highly charged active pharmaceutical ingredient. Consider encapsulation technologies, such as lipid-based or polymeric nanoparticles, to protect the drug and potentially enhance its absorption. While not specifically reported for this compound, nanoparticle delivery is a common strategy for improving the bioavailability of challenging compounds.[11][12][13] |
Data Presentation
Table 1: Comparison of Oral Bioavailability of this compound and its Analog P65 in Rats
| Compound | Chemical Class | Oral Bioavailability (%) | Reference |
| This compound | 4,6-diamino-1,2-dihydro-1,3,5-triazine | < 1 | [1][2][3] |
| P65 | 2,4-diaminopyrimidine | 83 | [1][2][3] |
Table 2: In Vitro Activity of this compound and its Regioisomer against P. falciparum
| Compound | EC50 (NF54 strain) | Fold Change in Efficacy (Isomer/WR99210) | Reference |
| This compound (Compound 1) | 0.056 nM | - | [6] |
| Inactive Regioisomer (Compound 2) | 1.25 µM | 22,500 | [6] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay to Assess Intestinal Absorption
This protocol is a standard method to predict the intestinal permeability of a compound.
1. Cell Culture:
- Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
- Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
- Allow the cells to differentiate for 18-21 days to form a confluent monolayer. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
2. Permeability Assay:
- Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Add the test compound (e.g., this compound or P65) dissolved in HBSS to the apical (A) side of the Transwell insert.
- Add fresh HBSS to the basolateral (B) side.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
- At the end of the experiment, collect the final sample from the apical side.
3. Sample Analysis:
- Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
4. Calculation of Apparent Permeability Coefficient (Papp):
- Papp (cm/s) = (dQ/dt) / (A * C0)
- dQ/dt is the rate of drug appearance on the basolateral side.
- A is the surface area of the Transwell membrane.
- C0 is the initial concentration of the drug on the apical side.
Studies have shown that this compound has poor intestinal permeability in this model, while P65 exhibits high permeability.[1][2]
Visualizations
Caption: Mechanism of action of this compound in the Plasmodium folate pathway.
Caption: Strategies to overcome the poor oral bioavailability of this compound.
Caption: Chemical stability concern of this compound leading to an inactive isomer.
References
- 1. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Nanoparticle Delivery of Novel PDE4B Inhibitor for the Treatment of Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current advances in nanodrug delivery systems for malaria prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
WR99210 hydrochloride salt versus free base activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing WR99210 in their experiments. The information focuses on the critical differences between the hydrochloride salt and the free base forms of this compound and their implications for experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing little to no antimalarial activity?
A1: A primary reason for the lack of activity with this compound can be the use of the free base form, which is prone to regioisomerization under certain conditions, particularly exposure to a basic environment. This rearrangement leads to a structurally different, inactive compound.[1][2][3] It is crucial to use the hydrochloride salt of this compound, which is more stable and represents the active form of the inhibitor.[1]
Q2: What are the key differences between this compound hydrochloride and the free base?
A2: The principal difference lies in their stability and, consequently, their biological activity. The hydrochloride salt is the stable, active form that potently inhibits the Plasmodium dihydrofolate reductase (DHFR) enzyme.[1] The free base, however, can undergo a chemical rearrangement to an inactive regioisomer.[1][2][3] This difference is critical for experimental success. While both forms have the same molecular formula, their structural arrangements differ, impacting their ability to bind to the target enzyme.[1][3]
Q3: My this compound hydrochloride salt is precipitating in my aqueous assay buffer. What can I do?
A3: this compound is a hydrophobic compound, and precipitation in aqueous solutions is a common issue.[4][5] Here are some troubleshooting steps:
-
Prepare a high-concentration stock solution in an organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of hydrophobic compounds.[4][5]
-
Optimize the final solvent concentration: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be tolerated by your experimental system (typically ≤ 1%).[4][5]
-
Vortex during dilution: To prevent localized high concentrations that can lead to precipitation, add the stock solution to the aqueous buffer while vortexing.[5]
-
Consider solubility enhancers: For challenging situations, the use of solubility-enhancing agents like surfactants or cyclodextrins might be explored, though their compatibility with the specific assay must be validated.[5]
Q4: What is the mechanism of action of this compound?
A4: this compound is an antifolate antimalarial agent that specifically targets and inhibits the dihydrofolate reductase (DHFR) enzyme in Plasmodium species.[1][6][7] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids.[6] By inhibiting DHFR, this compound disrupts these vital processes, leading to parasite death.[1] It exhibits high selectivity for the parasite enzyme over the human DHFR, which accounts for its therapeutic window.[7][8]
Q5: Are there any known issues with the in vivo bioavailability of this compound?
A5: Yes, this compound is known to have poor oral bioavailability, which has been a significant hurdle in its development as an oral antimalarial drug.[6][9][10] This is attributed to its hydrophobic nature and potential protonation, which can limit its absorption from the gastrointestinal tract.[9]
Data Summary
Table 1: In Vitro Activity of this compound Forms Against Plasmodium falciparum
| Compound Form | Target | EC50 (nM) | Activity Status | Reference |
| This compound Hydrochloride (Compound 1) | P. falciparum DHFR | Low Nanomolar | Active | [1][2] |
| This compound Free Base Regioisomer (Compound 2) | P. falciparum DHFR | Micromolar (ineffective) | Inactive | [1][2][3] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Comments | Reference |
| Oral Bioavailability (in rats) | < 1% | Indicates very poor absorption when administered orally. | [9][10] |
| In Vitro Potency (IC50) | < 0.075 nM | Highly potent inhibitor of P. falciparum DHFR. | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
Protocol 2: In Vitro Antimalarial Susceptibility Testing using SYBR Green I
This protocol is adapted from standard methods for assessing antimalarial drug susceptibility.[1]
-
Parasite Culture: Maintain a synchronized culture of Plasmodium falciparum in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Dilution: Prepare a serial dilution of the this compound hydrochloride stock solution in a 96-well plate using complete culture medium.
-
Incubation: Add the synchronized parasite culture to the wells containing the drug dilutions and control wells (drug-free medium). Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[12]
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I lysis buffer.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the folate pathway.
Caption: Workflow for in vitro antimalarial SYBR Green I assay.
Caption: Instability of this compound free base leading to inactivity.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
Detecting WR99210 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WR99210. The information provided addresses common issues related to the degradation of this compound in solution and offers guidance on detection and prevention.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is not working. What could be the issue?
A1: A primary reason for the failure of experiments involving this compound can be the degradation of the active compound into a biologically inactive regioisomer.[1][2][3] This isomer, despite having the same molecular formula as this compound, binds poorly to the target enzyme, dihydrofolate reductase (DHFR), rendering it ineffective.[1][2][3] It is crucial to verify the integrity of your this compound stock.
Q2: How does this compound degrade?
A2: this compound can undergo regioisomerization, particularly under basic conditions.[1][2][3] This chemical rearrangement alters the structure of the dihydrotriazine ring, leading to the formation of an inactive isomer.[3] This is a significant concern for this compound preparations that are not supplied as a hydrochloride salt, as the free base is more susceptible to this rearrangement.[1][2]
Q3: How can I detect the degradation of this compound in my solution?
A3: Several analytical methods can differentiate between the active this compound and its inactive regioisomer. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active and inactive isomers will have different retention times.[1][4]
-
Thin-Layer Chromatography (TLC): The two isomers will exhibit different retention factors (Rf).[1][4]
-
UV-Visible Spectroscopy: The isomers display distinct absorption spectra, particularly in the 230-260 nm range.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR can definitively identify the structures of both isomers.[1][2][3]
It is important to note that High-Resolution Mass Spectrometry (HRMS) alone is not sufficient to distinguish between the two, as they have identical molecular formulae.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme, a critical component of the folate pathway in Plasmodium parasites.[1][3][5][6] By blocking DHFR, this compound prevents the synthesis of tetrahydrofolate, which is essential for DNA synthesis and amino acid metabolism, ultimately leading to parasite death.[6] this compound is highly selective for the parasite's DHFR and interacts only weakly with human DHFR.[1][7][8][9]
Troubleshooting Guides
Issue: Loss of this compound Activity in Biological Assays
If you observe a significant decrease or complete loss of this compound's expected biological activity (e.g., in Plasmodium falciparum culture), follow these troubleshooting steps:
Step 1: Verify the Integrity of Your this compound Stock
The most probable cause is the presence of the inactive regioisomer.
-
Recommended Action: Analyze your this compound solution using one of the methods outlined in the "Experimental Protocols for Detecting this compound Degradation" section below.
Step 2: Review Solution Preparation and Storage
Improper handling can accelerate degradation.
-
Recommended Action:
-
Prepare fresh solutions of this compound for each experiment.[5] The compound is known to be unstable in solution.[5]
-
If using a stock solution, ensure it was prepared in a suitable solvent like DMSO and stored at -20°C.[1]
-
Avoid basic conditions during solution preparation and in your experimental setup.
-
Step 3: Confirm Supplier and Salt Form
The source and formulation of this compound can impact its stability.
-
Recommended Action:
Quantitative Data Summary
Table 1: Biological Activity of Active this compound vs. Inactive Isomer
| Compound | P. falciparum Strain | EC50 (nM) |
| Active this compound | NF54 | Subnanomolar |
| Active this compound | Dd2 | Subnanomolar |
| Inactive Isomer | NF54 | Ineffective (at micromolar concentrations) |
Data sourced from studies on P. falciparum susceptibility.[1]
Table 2: Chromatographic Differentiation of this compound and its Inactive Isomer
| Analytical Method | Parameter | Active this compound | Inactive Isomer |
| RP-HPLC | Retention Time (tR) | ~13.7 minutes | Varies from active form |
| TLC | Retention Factor (Rf) | ~0.30 | ~0.37 |
Note: Specific retention times and Rf values may vary depending on the exact experimental conditions. Data is indicative of the separability of the isomers.[4]
Experimental Protocols for Detecting this compound Degradation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates compounds based on their hydrophobicity.
-
Column: Agilent SB-C3, 3.5-μm, 300-Å, 0.3- by 100-mm capillary column.[1]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Initial: 80% A, 20% B
-
Over 15 minutes: Gradient to 100% B[1]
-
-
Flow Rate: 6 μl/min.[1]
-
Detection: UV at 290 nm with diode array spectral acquisition between 220 and 400 nm.[1]
-
Expected Result: The active this compound and its inactive isomer will elute at different retention times.
Thin-Layer Chromatography (TLC)
A simple and rapid method to check for the presence of the isomer.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: Diethyl ether:methanol solvent system.[4]
-
Procedure:
-
Spot a small amount of the this compound solution onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
Visualize the spots under UV light.
-
-
Expected Result: The active this compound and the inactive isomer will have different Rf values, indicating a separation.[4]
UV-Visible Spectroscopy
This technique can quickly indicate the presence of the inactive isomer.
-
Procedure:
-
Dissolve the this compound sample in a suitable solvent (e.g., DMSO).
-
Acquire the UV-Vis spectrum from approximately 220 nm to 400 nm.
-
-
Expected Result: Active this compound has a characteristic spectrum with a plateau around 230-240 nm and a shoulder between 250-260 nm.[1][3] The presence of the inactive isomer will alter this spectral shape.[1][3]
Visual Diagrams
Caption: this compound inhibits the DHFR enzyme in the folate pathway.
Caption: Troubleshooting workflow for this compound experimental failure.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of WR99210 in experiments
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of WR99210 in experimental settings. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure the proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), a critical component of the folate biosynthesis pathway.[1][2] In protozoan parasites like Plasmodium falciparum, DHFR is a bifunctional enzyme, fused with thymidylate synthase (DHFR-TS).[1][2] By binding to the DHFR active site, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of DNA, RNA, and certain amino acids, thereby inhibiting parasite proliferation.[1][2]
Q2: Does this compound have significant off-target effects in Plasmodium falciparum?
Current evidence strongly suggests that the primary and only significant target of this compound in P. falciparum is DHFR.[3][4] Studies have demonstrated that transforming malaria parasites with human DHFR, which is less sensitive to this compound, renders the parasites highly resistant to the compound.[3][4] This functional complementation indicates that this compound's antiparasitic activity is overwhelmingly mediated through its inhibition of the parasite's DHFR.[3][4] While early studies proposed other potential targets, these have not been substantiated.[3]
Q3: Why is this compound so selective for the parasite DHFR over human DHFR?
The selectivity of this compound is attributed to structural differences between the parasite and human DHFR active sites. Although the binding affinity difference is only about 10-fold (Ki of 1.1 nM for P. falciparum DHFR-TS vs. 12 nM for human DHFR), this is sufficient for a selective therapeutic window. Additionally, human cells can upregulate DHFR expression in response to inhibitors, a mechanism that is absent in Plasmodium, further contributing to the selective toxicity.
Q4: Can mutations in DHFR confer resistance to this compound?
Yes, mutations in the dhfr gene are the known mechanism of resistance to this compound. However, this compound is effective against P. falciparum strains with mutations that confer resistance to other antifolates like pyrimethamine (B1678524).[5][6] This is due to the flexible side chain of this compound, which allows it to bind effectively to the active site of these mutant enzymes.[2][6] Interestingly, some mutations that cause high-level pyrimethamine resistance can even increase the parasite's sensitivity to this compound, a phenomenon known as collateral sensitivity.[7][8]
Troubleshooting Guide
Issue 1: My this compound shows little to no activity against my parasites, even at high concentrations.
This is a common issue that is often mistaken for drug resistance or an unknown off-target effect. The most likely cause is the chemical integrity of your this compound stock.
-
Potential Cause: Inactive Regioisomer.
-
Commercial stocks of this compound have been found to contain a regioisomer that is biologically inactive.[1][9] This isomer has the same molecular formula and mass but a different structural arrangement, which prevents it from binding effectively to the DHFR active site.[1][9] This issue has been noted with specific commercial suppliers.[10]
-
-
Troubleshooting Steps:
-
Verify Compound Source: Check if your this compound stock is from a source that has been reported to have inactivity issues.[10]
-
Spectroscopic Analysis: If possible, perform UV-visible spectroscopy on your this compound stock. The active compound and the inactive regioisomer have distinct spectral profiles that can be used for quality control.[1]
-
Use a Positive Control: Test your this compound in parallel with a known potent antifolate like pyrimethamine or a batch of this compound from a reliable source.
-
Contact Supplier: Reach out to the supplier for information on the quality control of their this compound batches.
-
Issue 2: I am observing unexpected or inconsistent results in my experiments.
Inconsistent results can arise from several factors related to the compound and experimental setup.
-
Potential Cause: Compound Solubility and Stability.
-
This compound can be difficult to dissolve completely in DMSO, and precipitation may occur, leading to inaccurate concentrations.[10] The compound's stability in solution over time, especially under certain storage conditions, may also be a factor.
-
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing your stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.[10]
-
Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions from a concentrated stock solution. Avoid repeated freeze-thaw cycles of working solutions.
-
Check for Precipitate: Before use, visually inspect your solutions for any signs of precipitation.
-
Issue 3: I am concerned about potential effects on host cells in my co-culture or in vivo experiments.
While this compound is selective, it can have effects on host cells at higher concentrations.
-
Potential Cause: Inhibition of Host Cell DHFR.
-
Troubleshooting Steps:
-
Dose-Response Curve: Determine the IC50 of this compound for your host cells to establish a therapeutic window.
-
Use Minimum Effective Concentration: Use the lowest concentration of this compound that is effective against the parasite to minimize effects on host cells.
-
Monitor Host Cell Viability: Include controls to monitor the health and proliferation of host cells throughout your experiment.
-
Quantitative Data Summary
| Compound | Target | Parameter | Value | Reference |
| This compound | P. falciparum DHFR-TS | K_i | 1.1 nM | |
| This compound | Human DHFR | K_i | 12 nM | |
| This compound | P. falciparum (in culture) | IC_50 | ~0.1 - 2.6 nM | [4] |
| This compound | Human Fibroblast Cells | IC_50 | 6300 nM | |
| P65 (analog) | Rat (in vivo) | Oral Bioavailability | 83% | [13] |
| This compound | Rat (in vivo) | Oral Bioavailability | <1% | [13] |
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum at the ring stage with 1-2% parasitemia and 2% hematocrit.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include a no-drug control.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Measurement: After incubation, quantify parasite growth using a suitable method such as SYBR Green I-based fluorescence assay or by counting Giemsa-stained thin blood smears.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.
Protocol 2: DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5). To a cuvette, add the buffer, purified recombinant DHFR enzyme, and the substrate dihydrofolate.
-
Inhibitor Addition: Add varying concentrations of this compound to the cuvettes. Include a no-inhibitor control.
-
Reaction Initiation: Start the reaction by adding the cofactor NADPH.
-
Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).
Visualizations
Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHFR.
Caption: Troubleshooting workflow for this compound inactivity in experiments.
Caption: Logical relationship between this compound forms and experimental outcomes.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]
- 13. pnas.org [pnas.org]
Managing gastrointestinal side effects of WR99210 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the gastrointestinal side effects associated with the in vivo use of WR99210. The information is presented in a question-and-answer format to directly address common issues encountered during animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent folate pathway antagonist.[1] It functions as a slow-binding inhibitor of the enzyme dihydrofolate reductase (DHFR).[2] This enzyme is critical for the regeneration of tetrahydrofolate, a necessary cofactor for the synthesis of thymidylate, purines, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to cell death.[3] It is particularly effective against the DHFR enzyme of Plasmodium species, the parasites that cause malaria, while showing weaker interaction with human DHFR.[1][2] This selectivity makes it a useful tool for in vitro and in vivo selection of cells (e.g., parasites) that have been genetically modified to express a drug-resistant version of DHFR, such as human DHFR (hDHFR).[2][4]
Q2: What are the known major side effects of this compound in vivo?
A2: The development of this compound as an antimalarial drug was halted due to significant adverse events observed in preclinical and clinical trials.[1] The most prominent of these were severe gastrointestinal side effects, including intolerance, which were observed in both nonhuman primates and humans even at low doses.[1][2] Additionally, this compound has very low oral bioavailability, meaning it is poorly absorbed from the gastrointestinal tract.[5]
Q3: Why does this compound cause gastrointestinal side effects?
A3: While the precise mechanisms of this compound-induced gastrointestinal toxicity are not extensively detailed in the available literature, they are likely related to its mechanism of action as a DHFR inhibitor. The epithelial cells lining the gastrointestinal tract have a high rate of turnover and are therefore highly dependent on continuous DNA synthesis for renewal. By inhibiting DHFR, this compound can disrupt this process, leading to damage to the intestinal lining, which can manifest as diarrhea, weight loss, and other signs of gastrointestinal distress. This is a known class effect for potent antifolates, such as methotrexate, used in chemotherapy.[3][6]
Q4: Is there an alternative to this compound with a better in vivo safety profile?
A4: Yes. A prodrug of this compound, known as PS-15, was developed.[1] PS-15 is converted in vivo to the active this compound.[1][5] Studies have shown that PS-15 has significantly better oral bioavailability than this compound.[5][7] More importantly, PS-15 is reported to be less toxic than proguanil (B194036) (another antifolate) when administered orally to mice.[1] Therefore, using PS-15 is a primary strategy to circumvent the bioavailability issues and potentially reduce the gastrointestinal toxicity associated with direct this compound administration.[1]
Troubleshooting Guide: Managing Gastrointestinal Side Effects
This guide provides troubleshooting steps for researchers observing signs of gastrointestinal (GI) distress in animal models being treated with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Diarrhea / Loose Stools | Direct toxicity to the rapidly dividing epithelial cells of the GI tract due to DHFR inhibition. | 1. Switch to Prodrug: If using this compound, switch to its prodrug, PS-15, which has better bioavailability and is reported to be less toxic.[1][7] 2. Dose Optimization: If possible, reduce the dose of this compound or PS-15 to the minimum effective concentration required for your experimental endpoint (e.g., parasite selection). 3. Supportive Care: Ensure animals have free access to water to prevent dehydration. Consider providing hydration support such as hydrogel packs or electrolyte-supplemented water. 4. Dietary Support: Provide highly palatable and easily digestible food to encourage caloric intake. |
| Weight Loss / Reduced Activity | Reduced food and water intake due to GI discomfort; dehydration; systemic toxicity. | 1. Daily Monitoring: Monitor animal body weight daily. A significant drop in weight is a key indicator of toxicity. 2. Implement Supportive Care: Provide hydration and nutritional support as described above. 3. Dose Interruption: Consider a temporary halt in dosing to allow the animal to recover. Treatment may be resumed at a lower dose or on an intermittent schedule. 4. Veterinary Consultation: Consult with a veterinarian for potential therapeutic interventions, which might include anti-diarrheal agents (use with caution and under veterinary guidance as it may mask worsening toxicity). |
| Poor Efficacy of Orally Administered this compound | Low and variable oral bioavailability of this compound.[5] | 1. Use the Prodrug PS-15: PS-15 is absorbed far better from the GI tract than this compound.[7] 2. Alternative Route of Administration: If direct use of this compound is necessary, consider alternative routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, which bypass the gut absorption barrier. Ensure the formulation is appropriate for parenteral administration. |
Experimental Protocols
Protocol 1: General Monitoring for In Vivo Toxicity
This protocol outlines essential daily monitoring for animals receiving this compound or its prodrug, PS-15.
-
Daily Body Weight Measurement:
-
Weigh each animal at the same time each day using a calibrated scale.
-
Record the weight and calculate the percentage change from baseline. A weight loss of >15-20% is often a humane endpoint.
-
-
Clinical Observation:
-
Visually inspect each animal for changes in posture, activity level, and grooming habits.
-
Check for signs of dehydration (e.g., sunken eyes, skin tenting).
-
Examine the cage for evidence of diarrhea or changes in fecal consistency.
-
-
Food and Water Intake:
-
Monitor food and water consumption daily, if possible, by weighing the food hopper and water bottle.
-
Protocol 2: Preparation and Administration of Supportive Care
This protocol provides steps for basic supportive care to mitigate gastrointestinal side effects.
-
Hydration Support:
-
Ensure ad libitum access to fresh, clean drinking water.
-
For animals showing signs of dehydration, place a hydrogel pack or a water bottle with a long sipper tube on the cage floor for easier access.
-
Alternatively, prepare an electrolyte solution (commercially available or as per institutional guidelines) to replace lost electrolytes from diarrhea.
-
-
Nutritional Support:
-
Supplement the standard chow with a highly palatable, high-calorie food source. This can be a wet mash of the standard diet, or commercially available nutritional supplements.
-
Place the supplemental food on the cage floor in a shallow dish for easy access.
-
Visualizations
Mechanism of this compound Action and Rationale for GI Toxicity
References
- 1. PS-15: a potent, orally active antimalarial from a new class of folic acid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Differential toxicity to murine small and large intestinal epithelium induced by oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of PS-15 and its metabolite, this compound, against Plasmodium falciparum in an in vivo-in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DHFR Inhibition: WR99210 vs. Pyrimethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent inhibitors of dihydrofolate reductase (DHFR), WR99210 and pyrimethamine (B1678524), with a focus on their activity against the DHFR enzyme from the malaria parasite, Plasmodium. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Introduction to DHFR and its Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation.[1] The inhibition of DHFR disrupts these processes, leading to cell death. This makes DHFR a well-established target for antimicrobial and anticancer therapies.[1][2] In Plasmodium species, the causative agents of malaria, DHFR is part of a bifunctional enzyme complex with thymidylate synthase (DHFR-TS).[3][4]
Pyrimethamine is a long-standing antimalarial drug that acts as a competitive inhibitor of DHFR.[5][6] However, its efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium, primarily due to point mutations in the dhfr gene.[5][7] this compound is a more recent and highly potent DHFR inhibitor that has demonstrated significant activity against both wild-type and pyrimethamine-resistant parasites.[7][8]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and pyrimethamine is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity or parasite growth. The following table summarizes the IC50 values for both compounds against different genotypes of Plasmodium vivax DHFR expressed in a bacterial system.
| DHFR Allele (Amino Acid Changes) | Pyrimethamine IC50 (μM) | This compound IC50 (μM) | Fold Change in Pyrimethamine Resistance (vs. Wild-Type) | Fold Change in this compound Sensitivity (vs. Wild-Type) |
| Wild-Type | 0.047 ± 0.003 | 0.0016 ± 0.0001 | 1.0 | 1.0 |
| S58R | 0.021 ± 0.002 | 0.0013 ± 0.0001 | 0.4 | 0.8 |
| S117N | 1.9 ± 0.1 | 0.0007 ± 0.0001 | 40.4 | 0.4 |
| S58R + S117N | 12.0 ± 1.0 | 0.0004 ± 0.0001 | 255.3 | 0.25 |
Data adapted from Hastings, M. D., et al. (2002). PNAS, 99(20), 13137-13141.
Mechanism of Action and Resistance
Both this compound and pyrimethamine are competitive inhibitors that bind to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate.[5][6] Resistance to pyrimethamine in Plasmodium is primarily associated with specific point mutations in the DHFR domain. The most common mutation is S108N, with additional mutations at positions N51I, C59R, and I164L conferring progressively higher levels of resistance.[5] These mutations cause structural changes that reduce the binding affinity of pyrimethamine.[4]
Notably, this compound is highly effective against pyrimethamine-resistant strains.[7][8] Its flexible side chain allows it to avoid steric hindrance caused by the mutated residues in the DHFR active site, a key factor in its retained potency against resistant parasites.[9] In fact, mutations that confer high-level resistance to pyrimethamine can render the P. vivax DHFR enzyme more sensitive to this compound.[7] This opposing selective pressure suggests that a combination of these two drugs could be a strategy to slow the development of resistance.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the folate pathway targeted by these inhibitors and a typical experimental workflow for assessing DHFR inhibition.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This protocol outlines a standard in vitro biochemical assay to determine the inhibitory activity of compounds on purified DHFR enzyme.
Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which is characteristic of the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity. The inhibitory effect of a compound is quantified by measuring the reduction in the rate of NADPH oxidation in its presence.
Materials and Reagents:
-
Assay Buffer: 50 mM TES (pH 7.0), 75 mM β-mercaptoethanol, 1 mM EDTA, 1 mg/mL bovine serum albumin (BSA).
-
DHFR Enzyme: Purified recombinant Plasmodium DHFR-TS.
-
NADPH Stock Solution: 10 mM in assay buffer.
-
DHF Stock Solution: 10 mM in assay buffer.
-
Inhibitor Stock Solutions: 10 mM this compound and Pyrimethamine in 100% DMSO.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing assay buffer, 100 µM NADPH, and the desired concentration of the inhibitor (this compound or pyrimethamine) or DMSO (for control).
-
Enzyme Addition: Add the purified DHFR enzyme to the reaction mixture to a final concentration that gives a linear rate of absorbance change for at least 10 minutes.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding DHF to a final concentration of 100 µM.
-
Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
In Vitro Parasite Growth Inhibition Assay
This protocol describes a method to assess the inhibitory effect of compounds on the growth of P. falciparum in an in vitro culture.
Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage).
-
Human erythrocytes.
-
Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX or human serum).
-
[³H]-hypoxanthine.
-
96-well microtiter plates.
-
Inhibitor stock solutions.
Procedure:
-
Plate Preparation: Prepare serial dilutions of this compound and pyrimethamine in complete culture medium in a 96-well plate. Include drug-free wells as controls.
-
Parasite Culture Addition: Add P. falciparum-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 48-72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Metabolic Labeling: Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours. Parasites incorporate hypoxanthine (B114508) into their nucleic acids.
-
Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the amount of incorporated [³H]-hypoxanthine using a liquid scintillation counter.
-
Data Analysis:
-
Determine the level of parasite growth inhibition for each drug concentration by comparing the radioactive counts to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
This compound demonstrates superior inhibitory activity against both wild-type and, most notably, pyrimethamine-resistant strains of Plasmodium DHFR. The contrasting effects of DHFR mutations on the efficacy of these two inhibitors highlight the potential for combination therapies to combat the evolution of drug resistance. The detailed protocols provided herein offer a framework for the continued evaluation and development of novel DHFR inhibitors in the fight against malaria.
References
- 1. Purification and characterization of dihydrofolate reductase of Plasmodium falciparum expressed by a synthetic gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Cloning and heterologous expression of Plasmodium ovale dihydrofolate reductase-thymidylate synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimalarial Activity of WR99210 and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimalarial activities of WR99210 and chloroquine (B1663885), two compounds with distinct mechanisms of action against Plasmodium falciparum, the deadliest species of malaria parasite. The emergence and spread of drug-resistant malaria parasites necessitate a thorough understanding of the performance of alternative antimalarials. This document presents quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways to facilitate a comprehensive evaluation.
Quantitative Comparison of In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and chloroquine against various strains of P. falciparum with differing drug resistance profiles. The data highlights the potent activity of this compound against both chloroquine-sensitive and chloroquine-resistant strains.
| Drug | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |
| This compound | NF54 | Antifolate-sensitive | 0.056 | [1] |
| Dd2 | Pyrimethamine-resistant, Chloroquine-resistant | 0.62 | [1] | |
| FCB | - | ~2.6 (fully effective) | [2] | |
| K1 | Chloroquine-resistant | - | ||
| 3D7 | Chloroquine-sensitive | - | ||
| Chloroquine | 3D7 | Chloroquine-sensitive | 9.4 | [3] |
| K1 | Chloroquine-resistant | >100 | [4] | |
| Dd2 | Chloroquine-resistant | 100 - 150 | [5] | |
| GC03 | Chloroquine-sensitive | 20 - 30 | [5] | |
| Indian Field Isolates (Resistant) | Chloroquine-resistant | Mean EC50 = 6.07 nmol/liter | [6] |
Mechanisms of Action and Resistance
The disparate mechanisms of action of this compound and chloroquine account for their different efficacy profiles against drug-resistant parasite strains.
This compound is a potent inhibitor of the parasite's dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides required for DNA replication. This compound exhibits high selectivity for the parasite DHFR over the human ortholog.[1] Resistance to this compound is primarily associated with point mutations in the dhfr gene, which can alter the drug's binding affinity to the enzyme. However, this compound remains effective against parasites with mutations that confer resistance to other antifolates like pyrimethamine.[1]
Chloroquine acts by interfering with the detoxification of heme in the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and is thought to cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite. Widespread resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which is believed to reduce the accumulation of chloroquine in the digestive vacuole.
Below are diagrams illustrating these pathways.
Experimental Protocols
Standardized in vitro and in vivo assays are crucial for the evaluation of antimalarial compounds. Below are detailed methodologies for key experiments.
In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a drug against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., NF54, Dd2)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microtiter plates
-
Test compounds (this compound, chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test)
This murine model assesses the ability of a compound to suppress parasitemia.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Swiss albino mice (female, 6-8 weeks old)
-
Test compounds and vehicle control
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Inoculate mice intraperitoneally with 1x10^7 P. berghei-infected red blood cells on Day 0.
-
Two hours post-infection, administer the first dose of the test compound or control orally or subcutaneously.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.
-
Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
The workflow for these assays is depicted below.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.usp.br [repositorio.usp.br]
- 4. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
WR99210: Overcoming Antifolate Resistance in Plasmodium Parasites
A Comparative Guide to the Efficacy and Mechanism of the Novel Dihydrofolate Reductase Inhibitor
The emergence and spread of drug-resistant Plasmodium strains represent a critical challenge in the global fight against malaria. Resistance to affordable antifolate drugs like pyrimethamine (B1678524), which target the enzyme dihydrofolate reductase (DHFR), is widespread. This guide provides a comparative analysis of WR99210, a potent DHFR inhibitor, detailing its superior efficacy against drug-resistant Plasmodium falciparum and Plasmodium vivax strains compared to conventional antimalarials.
Executive Summary
This compound is a triazine-based DHFR inhibitor that demonstrates exceptional potency against both drug-sensitive and, critically, pyrimethamine-resistant malaria parasites.[1] Its flexible side chain allows it to effectively bind to mutant DHFR enzymes that confer resistance to rigid inhibitors like pyrimethamine.[2] Experimental data consistently shows that this compound maintains low nanomolar to sub-nanomolar activity against P. falciparum strains carrying multiple DHFR mutations (e.g., Dd2) and can be significantly more effective than pyrimethamine against resistant P. vivax enzymes.[3][4] In some instances, mutations that grant high-level pyrimethamine resistance render the parasite enzyme "exquisitely sensitive" to this compound, suggesting a unique mechanism to overcome and even leverage resistance mutations.[1] This guide synthesizes in vitro and in vivo data, presents detailed experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Comparative In Vitro Efficacy
This compound consistently outperforms traditional antifolates, particularly against resistant parasite lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of this compound and comparator drugs against various drug-resistant Plasmodium strains.
Efficacy Against Plasmodium falciparum Strains
The data below showcases the potent activity of this compound against both an antifolate-sensitive (NF54) and a pyrimethamine-resistant (Dd2) strain of P. falciparum. The Dd2 strain possesses key mutations in the DHFR enzyme (N51I, C59R, S108N) that confer resistance to pyrimethamine.
| Drug | Strain | DHFR Genotype (Resistance Mutations) | EC50 / IC50 (nM) | Reference |
| This compound | NF54 | Wild Type (Antifolate-Sensitive) | 0.056 | [3] |
| This compound | Dd2 | N51I, C59R, S108N | 0.62 | [3] |
| Pyrimethamine | Dd2 | N51I, C59R, S108N | > 2,000 | [5] |
| Chloroquine | Dd2 | CQ-Resistant (Non-DHFR mediated) | ~100-300 | [5] |
Table 1: Comparison of this compound EC50 values against sensitive (NF54) and pyrimethamine-resistant (Dd2) P. falciparum strains, with typical IC50 ranges for comparator drugs against the Dd2 strain.
Efficacy Against Pyrimethamine-Resistant Plasmodium vivax DHFR
P. vivax cannot be continuously cultured in vitro, so studies often rely on expressing the parasite's DHFR enzyme in a yeast system to test inhibitor efficacy. The following data demonstrates how mutations in P. vivax DHFR that increase pyrimethamine resistance can lead to hypersensitivity to this compound.
| PvDHFR Allele (Mutations) | Pyrimethamine IC50 (μM) | Chlorcycloguanil IC50 (μM) | This compound IC50 (μM) | Fold Change in Sensitivity (PYR vs. This compound) | Reference |
| Wild Type | 0.0053 | 0.0075 | 0.0006 | 8.8x more sensitive to this compound | [4] |
| S58R | 0.0019 | 0.0019 | 0.0019 | No change | [4] |
| S117N | 0.14 | 0.22 | 0.00007 | 2000x more sensitive to this compound | [4] |
| F57L/S58R | 0.066 | 0.076 | 0.0006 | 110x more sensitive to this compound | [4] |
| S58R/S117N | 7.4 | 12.0 | 0.0004 | 18500x more sensitive to this compound | [4] |
| F57L/S58R/T61M/S117T | >250 | >50 | 0.0005 | >500000x more sensitive to this compound | [4] |
Table 2: In vitro inhibition of P. vivax DHFR mutant enzymes expressed in Saccharomyces cerevisiae. Note the dramatic increase in sensitivity to this compound in alleles with high-level pyrimethamine resistance (e.g., S117N mutation).[4]
Mechanism of Action and Resistance
This compound, like pyrimethamine, targets the DHFR enzyme within the parasite's folate biosynthesis pathway. This pathway is essential for producing tetrahydrofolate, a cofactor required for DNA synthesis and cell replication. Resistance to pyrimethamine primarily arises from point mutations in the DHFR active site, such as the S108N mutation in P. falciparum. This mutation creates a steric clash that prevents the rigid structure of pyrimethamine from binding effectively. This compound's design, featuring a flexible side chain, allows it to avoid this steric hindrance and adapt to the altered shape of the mutant enzyme's active site, thereby retaining its high inhibitory potency.[2]
Caption: Folate pathway inhibition by this compound and Pyrimethamine.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay measures parasite DNA replication to determine the 50% inhibitory concentration (IC50) of a drug.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with Albumax II, under a low-oxygen atmosphere (5% CO2, 5% O2, 90% N2).
-
Drug Plate Preparation: Antimalarial drugs are serially diluted (typically 2-fold) in medium and dispensed into 96-well microtiter plates.
-
Assay Initiation: Asynchronous or synchronized parasite cultures are diluted to a starting parasitemia of ~0.5% at a 1.5-2% hematocrit. This parasite suspension is then added to the drug-predosed plates.
-
Incubation: Plates are incubated for 72 hours under the standard culture conditions to allow for parasite replication.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.
-
Fluorescence Reading: Plates are incubated in the dark for approximately one hour before reading the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Fluorescence values are plotted against the drug concentration, and a non-linear regression model is used to calculate the IC50 value.
References
- 1. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Validating WR99210 Target Engagement in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular assays for validating the target engagement of WR99210, a potent inhibitor of dihydrofolate reductase (DHFR). We present a comparative analysis of this compound with alternative DHFR inhibitors, supported by experimental data and detailed protocols for key cellular assays.
Introduction to this compound and its Target
This compound is an antimalarial drug candidate that exhibits high potency against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Its primary molecular target is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme within the parasite.[1] By binding to the DHFR active site, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of DNA and certain amino acids, ultimately leading to parasite death. A key advantage of this compound is its selectivity for the parasite's DHFR over the human ortholog, which provides a therapeutic window.[1]
Comparative Analysis of DHFR Inhibitors
The following table summarizes the in vitro efficacy of this compound and other well-known DHFR inhibitors against Plasmodium falciparum. The 50% inhibitory concentration (IC50) values were obtained from cellular assays, providing a direct comparison of their potency in a biologically relevant context.
| Compound | Target Organism | Assay Type | IC50 (nM) | Reference |
| This compound | Plasmodium falciparum | Yeast expressing P. falciparum DHFR | ~10 | [2] |
| This compound | Plasmodium falciparum | In vitro culture | ~10 | [1] |
| Pyrimethamine | Plasmodium falciparum (sensitive) | Yeast expressing P. falciparum DHFR | ~10 | [2] |
| Pyrimethamine | Plasmodium falciparum (resistant) | Yeast expressing P. falciparum DHFR | >1000 | [2] |
| Cycloguanil | Plasmodium falciparum (sensitive) | Yeast expressing P. falciparum DHFR | ~100 | [2] |
| Cycloguanil | Plasmodium falciparum (resistant) | Yeast expressing P. falciparum DHFR | >1000 | [2] |
Experimental Protocols for Target Validation
Validating that a compound like this compound engages its intended target within a cell is a critical step in drug development. Below are detailed protocols for two key cellular assays: the Cellular Thermal Shift Assay (CETSA) and a DHFR activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA in P. falciparum [3][4]
-
Parasite Culture: Culture P. falciparum-infected erythrocytes to the desired parasitemia.
-
Compound Treatment: Harvest and wash the infected erythrocytes. Resuspend the cells in culture medium and treat with a range of this compound concentrations or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heat Treatment: Aliquot the treated cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at 37°C.
-
Cell Lysis: Immediately cool the samples on ice. Lyse the cells to release intracellular proteins. This can be achieved by methods such as freeze-thaw cycles or the addition of a specific lysis buffer.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cell debris.
-
Quantification of Soluble DHFR: Carefully collect the supernatant containing the soluble protein fraction. The amount of soluble DHFR-TS is then quantified using methods such as Western blotting with a specific antibody or by mass spectrometry-based proteomics.
-
Data Analysis: Plot the amount of soluble DHFR-TS as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Dihydrofolate Reductase (DHFR) Activity Assay in Cell Lysates
This assay measures the enzymatic activity of DHFR in cell lysates and can be used to determine the inhibitory effect of compounds like this compound. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of dihydrofolate (DHF).[5][6]
Signaling Pathway:
Caption: DHFR-TS enzymatic reaction and inhibition by this compound.
Detailed Protocol for DHFR Activity Assay: [5][7]
-
Preparation of Cell Lysates:
-
Harvest P. falciparum-infected erythrocytes and wash them with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to release the intracellular contents.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the DHFR-TS enzyme.
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the cell lysate.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The rate of decrease in absorbance is proportional to the DHFR activity.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of this compound.
-
Plot the percentage of DHFR inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The cellular assays described in this guide, particularly the Cellular Thermal Shift Assay and DHFR activity assays, provide robust methods for validating the target engagement of this compound. The comparative data presented demonstrates the high potency of this compound against P. falciparum DHFR. By employing these detailed protocols, researchers can effectively assess the intracellular activity of this compound and other DHFR inhibitors, facilitating the development of novel antimalarial therapies.
References
- 1. pnas.org [pnas.org]
- 2. Analysis in yeast of antimalaria drugs that target the dihydrofolate reductase of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
A Structural and Functional Comparison of DHFR Inhibitors WR99210 and P218 for Malaria Research and Development
An objective guide for researchers, scientists, and drug development professionals on the comparative analysis of WR99210 and P218, two potent inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR).
This guide provides a detailed comparison of the chemical structures, mechanisms of action, inhibitory efficacy, selectivity, and pharmacokinetic profiles of this compound and P218. The information is supported by experimental data and methodologies to aid in the selection and application of these compounds in malaria research and drug development.
Introduction to this compound and P218
This compound and P218 are potent antifolate compounds that target the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids. Inhibition of P. falciparum DHFR (PfDHFR) disrupts parasite replication and survival. While both compounds are effective against drug-resistant strains of P. falciparum, they possess distinct structural and pharmacokinetic characteristics that influence their respective applications.
This compound, a dihydrotriazine, is a former antimalarial drug candidate that is now widely utilized as a selectable marker in the genetic modification of Plasmodium parasites in laboratory settings.[1][2] Its potent and selective activity against PfDHFR makes it highly effective for this purpose.[1][3] However, its development as a clinical antimalarial was halted due to poor oral bioavailability and adverse side effects observed in preclinical and clinical trials.[1][4]
P218 is a newer generation diaminopyrimidine inhibitor of PfDHFR, designed to overcome the limitations of earlier antifolates, including resistance to pyrimethamine (B1678524) and the poor pharmacokinetic properties of compounds like this compound.[4][5] P218 has demonstrated potent activity against both wild-type and pyrimethamine-resistant strains of P. falciparum and has undergone first-in-human clinical trials, showing a favorable safety and pharmacokinetic profile.[6][7][8]
Structural Comparison
The fundamental difference between this compound and P218 lies in their core heterocyclic structures. This compound is a 4,6-diamino-1,2-dihydro-1,3,5-triazine, whereas P218 is a 2,4-diaminopyrimidine.[1][4] This distinction significantly influences their basicity (pKa), with triazines like this compound being much more basic than pyrimidines.[4] The high basicity of this compound leads to its full protonation in the gastrointestinal tract, which is believed to contribute to its poor absorption and low oral bioavailability.[4][9]
Both molecules feature a flexible side chain, which is a key design element that allows them to bind effectively to the active site of mutant PfDHFR enzymes that confer resistance to rigid inhibitors like pyrimethamine.[4][10]
Mechanism of Action and Signaling Pathway
Both this compound and P218 act by inhibiting the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (TS) enzyme in Plasmodium falciparum.[1][11] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for thymidylate synthase (TS), which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. By blocking DHFR, these inhibitors deplete the parasite's supply of THF, thereby halting DNA replication and leading to parasite death.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and P218, highlighting their inhibitory potency and pharmacokinetic properties.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Enzyme | Ki (nM) | IC50 (nM) | Organism | Reference(s) |
| This compound | Quadruple mutant P. falciparum DHFR-TS | 1.9 ± 0.8 | - | Plasmodium falciparum | [4] |
| Wild-type P. falciparum DHFR-TS | 1.1 | <0.075 | Plasmodium falciparum | [12][13] | |
| Human DHFR | 12 | 6300 | Homo sapiens | [13] | |
| P218 | Quadruple mutant P. falciparum DHFR-TS | 0.54 ± 0.12 | - | Plasmodium falciparum | [4] |
| Mycobacterium ulcerans DHFR | 3.2 | - | Mycobacterium ulcerans | [14] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference(s) |
| This compound | Oral Bioavailability | < 1% | Rat | [4][15] |
| P218 | Oral Bioavailability | 46% | Rat | [4][15] |
| Half-life (t1/2) | 7.3 hours | Rat | [4][15] | |
| Half-life (t1/2) | 3.1 - 19.6 hours | Human | [6] | |
| Tmax | 0.5 - 2 hours | Human | [6] |
Tmax: Time to reach maximum plasma concentration.
Experimental Protocols
DHFR Enzyme Inhibition Assay
Objective: To determine the inhibition constant (Ki) of the compounds against purified DHFR enzyme.
Methodology:
-
Recombinant PfDHFR-TS or human DHFR is expressed and purified.
-
The enzyme activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
The assay is performed in a reaction mixture containing buffer (e.g., Tris-HCl), NADPH, DHF, and the purified enzyme.
-
Varying concentrations of the inhibitor (this compound or P218) are added to the reaction mixture.
-
The initial reaction rates are measured and used to calculate the IC50 values.
-
The Ki values are then determined using the Cheng-Prusoff equation, taking into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).
In Vitro P. falciparum Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against cultured P. falciparum.
Methodology:
-
P. falciparum parasites (e.g., NF54 or drug-resistant strains) are cultured in human erythrocytes in complete medium.
-
Synchronized ring-stage parasites are plated in 96-well plates.
-
The compounds are serially diluted and added to the wells.
-
The plates are incubated for a full parasite life cycle (e.g., 48 or 72 hours).
-
Parasite growth is quantified using methods such as SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopy of Giemsa-stained smears.
-
The fluorescence or parasitemia data is plotted against the drug concentration, and the IC50 value is calculated by non-linear regression analysis.
Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile (e.g., bioavailability, half-life) of the compounds.
Methodology:
-
The compound is administered to animals (e.g., rats or mice) via oral (PO) and intravenous (IV) routes.
-
Blood samples are collected at various time points after administration.
-
Plasma is separated from the blood samples.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and half-life, are calculated from the plasma concentration-time data using specialized software.
-
Oral bioavailability is calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
Summary and Conclusion
This compound and P218 are both highly potent inhibitors of P. falciparum DHFR, with efficacy against drug-resistant strains. However, they are suited for different applications based on their distinct structural and pharmacokinetic properties.
This compound remains an invaluable tool in malaria research as a potent and reliable selectable marker for the genetic manipulation of Plasmodium parasites.[1] Its high potency and the availability of a counter-selection mechanism using human DHFR make it ideal for laboratory applications.[3] However, its poor oral bioavailability and previously observed toxicity preclude its use as a clinical antimalarial.[1][4]
P218 , on the other hand, represents a significant advancement in the development of clinically viable DHFR inhibitors.[7][8] Its design, which incorporates a diaminopyrimidine core, has successfully addressed the bioavailability issues of this compound.[4] P218 demonstrates excellent potency against resistant parasites and has shown a favorable safety and pharmacokinetic profile in early clinical trials, making it a promising candidate for further development as a component of future antimalarial therapies.[6][7][16]
For researchers, the choice between this compound and P218 will depend on the specific application: this compound for in vitro genetic selection and P218 for studies involving potential therapeutic applications or requiring a compound with good oral bioavailability.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human clinical trial to assess the safety, tolerability and pharmacokinetics of P218, a novel candidate for malaria chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoprotective Antimalarial Activity of P218 against Plasmodium falciparum: A Randomized, Placebo-Controlled Volunteer Infection Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of P218 as a potent inhibitor of Mycobacterium ulcerans DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ajtmh.org [ajtmh.org]
Opposing Selection Pressures of WR99210 and Pyrimethamine on Plasmodium Dihydrofolate Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opposing selection pressures exerted by the antifolate drugs pyrimethamine (B1678524) and WR99210 on the dihydrofolate reductase (DHFR) enzyme of Plasmodium species, the causative agents of malaria. Understanding these conflicting evolutionary forces is critical for the rational design of novel antimalarial therapies and strategies to combat drug resistance.
Mechanism of Action and the Basis of Opposing Selection
Both pyrimethamine and this compound are inhibitors of DHFR, a crucial enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition ultimately leads to parasite death.[1]
Resistance to pyrimethamine in Plasmodium falciparum and Plasmodium vivax is primarily conferred by a series of point mutations in the dhfr gene.[2][3][4][5][6] These mutations typically occur at amino acid residues surrounding the drug's binding site within the enzyme's active site.[4][5]
The central thesis of this guide is the remarkable phenomenon of opposing selection pressures or negative cross-resistance . Mutations that confer high-level resistance to the rigid pyrimethamine molecule render the DHFR enzyme exquisitely sensitive to the more flexible inhibitor, this compound.[2][3][7] This is because the very mutations that sterically hinder the binding of pyrimethamine create a more favorable binding pocket for this compound.[7] This dynamic suggests that the combination of these two drugs could significantly delay or prevent the emergence of drug-resistant parasites.[2][3]
Quantitative Comparison of Drug Susceptibility
The opposing effects of pyrimethamine and this compound are most evident in the 50% inhibitory concentration (IC50) values against various wild-type and mutant DHFR alleles. The following tables summarize key quantitative data from studies where Plasmodium DHFR alleles were expressed in a Saccharomyces cerevisiae model system.
Table 1: IC50 Values of Pyrimethamine and this compound Against P. vivax DHFR Alleles
| P. vivax DHFR Allele | Pyrimethamine IC50 (M) | Relative Resistance to Pyrimethamine | This compound IC50 (M) | Relative Resistance to this compound |
| Wild-type | 5.3 x 10⁻⁷ | 1.0 | 3.8 x 10⁻⁸ | 1.0 |
| S117N | > 2.5 x 10⁻⁴ | > 472 | 3.0 x 10⁻⁹ | 0.1 |
| S58R/S117N | > 2.5 x 10⁻⁴ | > 472 | 4.7 x 10⁻⁸ | 1.3 |
| S58R/S117N/I173L | > 2.5 x 10⁻⁴ | > 472 | 2.6 x 10⁻⁸ | 0.7 |
| S117N/I173L | > 2.5 x 10⁻⁴ | > 472 | 5.0 x 10⁻⁹ | 0.1 |
Data sourced from Hastings, M. D., & Sibley, C. H. (2002). Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax. PNAS.[2][7]
Note: The S117N mutation in P. vivax DHFR corresponds to the S108N mutation in P. falciparum DHFR, a key mutation for high-level pyrimethamine resistance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. The following are representative protocols for key experiments in this area of research.
Expression of Plasmodium DHFR in a Heterologous System (S. cerevisiae)
This method is particularly valuable for studying P. vivax DHFR, as this parasite cannot be continuously cultured in vitro.
-
Gene Amplification: The dhfr domain of interest is amplified from Plasmodium genomic DNA using polymerase chain reaction (PCR). Primers are designed to introduce appropriate restriction sites for cloning.
-
Vector Construction: The amplified dhfr fragment is ligated into a yeast expression vector, such as one containing the yeast DHFR promoter and terminator sequences to drive expression.
-
Yeast Transformation: The recombinant plasmid is transformed into a strain of S. cerevisiae that has a deletion of its endogenous dhfr gene. This makes the yeast's survival dependent on the functional expression of the Plasmodium DHFR.
-
Selection of Transformants: Transformed yeast are selected on a medium lacking thymidine, confirming the functional complementation by the parasite enzyme.
Site-Directed Mutagenesis of the dhfr Gene
This technique is used to introduce specific point mutations into the dhfr gene to study their effect on drug resistance.
-
Plasmid Template Preparation: A plasmid containing the wild-type dhfr gene is purified.
-
Primer Design: Two complementary oligonucleotide primers are designed, each containing the desired mutation.
-
Mutagenesis PCR: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.
-
Template Removal: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
Transformation: The mutated plasmid is transformed into competent E. coli for amplification.
-
Sequence Verification: The sequence of the mutated dhfr gene is confirmed by DNA sequencing.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This is a common method to determine the IC50 values of antimalarial compounds against P. falciparum cultures.
-
Parasite Culture: P. falciparum is cultured in vitro in human erythrocytes using standard methods. Cultures are synchronized to the ring stage.
-
Drug Plate Preparation: The test compounds (pyrimethamine and this compound) are serially diluted in culture medium in a 96-well microtiter plate.
-
Inoculation: Synchronized ring-stage parasites are added to each well at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
IC50 Calculation: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.
Visualizing the Concepts
Diagrams are provided to illustrate the key pathways and experimental workflows.
Caption: Opposing selection pressures of Pyrimethamine and this compound.
Caption: Experimental workflow for analyzing DHFR mutations.
Conclusion and Future Directions
The opposing selection pressures of pyrimethamine and this compound present a unique opportunity in the fight against malaria. The data strongly support the hypothesis that a combination therapy of a rigid and a flexible DHFR inhibitor could be a powerful strategy to combat the evolution of drug resistance. Future research should focus on:
-
Identifying novel flexible DHFR inhibitors: The development of new compounds with properties similar to this compound is a high priority.
-
Investigating the fitness cost of resistance mutations: Understanding the biological cost of dhfr mutations in the absence of drug pressure can help predict the stability of resistance in the field.
-
Clinical evaluation of combination therapies: Ultimately, the efficacy of this strategy must be validated in clinical trials.
This guide provides a foundational understanding of the biochemical and evolutionary dynamics between these two important antimalarial compounds. The provided data and protocols should serve as a valuable resource for researchers working to develop the next generation of malaria treatments.
References
- 1. Interaction of pyrimethamine, cycloguanil, this compound and their analogues with Plasmodium falciparum dihydrofolate reductase: structural basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis in yeast of antimalaria drugs that target the dihydrofolate reductase of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in Plasmodium falciparum dihydrofolate reductase and dihydropteroate synthase genes in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of WR99210: A Comparative Guide to Human DHFR Insensitivity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the dihydrofolate reductase (DHFR) inhibitor WR99210 underscores its remarkable selectivity for the malaria parasite Plasmodium falciparum over human DHFR, rendering the human enzyme insensitive at therapeutic concentrations. This guide provides a detailed comparison of this compound with other antifolates, supported by experimental data and protocols, offering valuable insights for researchers, scientists, and drug development professionals in the field of infectious diseases.
The efficacy of antifolate drugs hinges on their ability to selectively target the DHFR enzyme in pathogens while minimizing effects on the human host. This compound, a potent antimalarial candidate, exemplifies this principle. Its mechanism of action involves the inhibition of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a key cofactor in the production of nucleotides and certain amino acids. By disrupting this pathway, this compound effectively halts DNA synthesis and cellular replication in the parasite.
The Basis of Human DHFR Insensitivity to this compound
The insensitivity of human DHFR to this compound is not a result of complete non-interaction, but rather a profound difference in binding affinity and inhibitory concentration compared to the parasite's enzyme.[1][2] This selectivity is the cornerstone of this compound's therapeutic window. Studies have demonstrated that while this compound potently inhibits P. falciparum DHFR with IC50 values in the nanomolar range, its effect on human DHFR is significantly weaker, requiring much higher concentrations to achieve similar inhibition.[1]
The structural differences between the active sites of human and P. falciparum DHFR-TS (a bifunctional enzyme in the parasite) are key to this selectivity.[2][3] this compound's flexible side chain allows it to fit snugly into the active site of the parasite's enzyme, even in strains that have developed resistance to other antifolates like pyrimethamine.[4] Conversely, its interaction with the human DHFR active site is less favorable, leading to weaker binding and inhibition.[2] This is corroborated by experiments where the expression of human DHFR in P. falciparum confers a high level of resistance to this compound, confirming that the parasite's DHFR is the primary target.[5]
Comparative Efficacy of DHFR Inhibitors
The following table summarizes the inhibitory activity of this compound and other DHFR inhibitors against both human and P. falciparum DHFR, highlighting the superior selectivity of this compound.
| Inhibitor | Target Organism | Enzyme/Cell Line | IC50 | Ki | Reference |
| This compound | P. falciparum | Proliferation | 0.1 nM | [1] | |
| Human | HT1080 Fibroblasts | 6300 nM | [1] | ||
| P. falciparum | DHFR-TS | 1.1 nM | [1] | ||
| Human | DHFR | 12 nM | [1] | ||
| Pyrimethamine | P. falciparum (WT) | DHFR | 1.5 nM | [6] | |
| P. falciparum (K1 - resistant) | 859 nM | [6] | |||
| Cycloguanil | P. falciparum | ||||
| Methotrexate | Human | DHFR | 0.12 µM | [7] |
Note: IC50 and Ki values can vary between different studies and experimental conditions. WT denotes wild-type.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Navigating the Landscape of Antimalarial DHFR Inhibitors: A Comparative Guide to WR99210 and its Analogs
For researchers, scientists, and drug development professionals, the quest for novel antimalarials that can overcome existing resistance mechanisms is a paramount challenge. WR99210, a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR), has been a significant scaffold in this endeavor. This guide provides a comprehensive in vitro and in vivo efficacy comparison of this compound and its key analogs, supported by experimental data and detailed methodologies.
This compound is a triazine-based antifolate compound that exhibits powerful antimalarial properties by targeting the DHFR enzyme, a crucial component of the folate biosynthesis pathway in Plasmodium falciparum. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism. However, the clinical development of this compound has been hampered by its low oral bioavailability and associated gastrointestinal toxicity. This has spurred the development of various analogs designed to improve its pharmacokinetic profile while retaining or enhancing its potent antimalarial activity.
Comparative Efficacy of this compound Analogs
The following tables summarize the in vitro and in vivo efficacy of this compound and two of its notable analogs, P65 and P218. These analogs feature a 2,4-diaminopyrimidine (B92962) scaffold, which offers improved oral bioavailability compared to the triazine core of this compound.
| Compound | Target Enzyme | P. falciparum Strain | In Vitro Efficacy (IC50, nM) | Reference |
| This compound | PfDHFR-TS | Not Specified | 0.1 | |
| PfDHFR-TS | FCB | 2.6 (fully effective) | ||
| P218 | PfDHFR (Quadruple Mutant) | Not Specified | <1 |
Table 1: In Vitro Efficacy of this compound and Analogs against P. falciparum
| Compound | Animal Model | In Vivo Efficacy | Oral Bioavailability | Reference |
| This compound | Rat | - | <1% | |
| P65 | Rat | - | 83% | |
| P218 | SCID Mouse (P. falciparum) | ED50 = 0.3 mg/kg, ED90 = 1 mg/kg | Good (not quantified) |
Table 2: In Vivo Efficacy and Bioavailability of this compound and Analogs
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound and its analogs act by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum. DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of thymidylate, purines, and certain amino acids. By blocking this step, these inhibitors disrupt DNA synthesis and repair, ultimately leading to parasite death.
Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound and its analogs on DHFR-TS.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.
In Vitro Antimalarial Efficacy Testing
The in vitro activity of antimalarial compounds against P. falciparum is typically assessed using a standardized protocol.
-
Parasite Culture: Asexual blood stage P. falciparum parasites are maintained in continuous culture in human erythrocytes at 3-5% hematocrit in a reduced oxygen environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
Drug Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and serially diluted to the desired concentrations in culture medium.
-
Assay Procedure:
-
Asynchronous parasite cultures with a starting parasitemia of 0.5-1% are exposed to a range of drug concentrations in 96-well microplates.
-
The plates are incubated for 48-72 hours under the standard culture conditions.
-
Parasite growth is quantified using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to determine the percentage of infected red blood cells.
-
[3H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor, into parasite nucleic acids is measured as an indicator of parasite viability.
-
SYBR Green I-based Fluorescence Assay: The fluorescent dye SYBR Green I, which binds to parasite DNA, is used to quantify parasite proliferation.
-
-
-
Data Analysis: The 50% inhibitory concentration (IC50), which is the drug concentration that reduces parasite growth by 50% compared to the drug-free control, is calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vivo Antimalarial Efficacy Testing (Mouse Model)
The in vivo efficacy of antimalarial compounds is commonly evaluated in mouse models infected with rodent malaria parasites or in immunodeficient mice engrafted with human red blood cells and infected with P. falciparum.
-
Animal Model: Severe combined immunodeficient (SCID) mice are often used for testing compounds against human P. falciparum.
-
Infection: Mice are infected with the desired strain of P. falciparum.
-
Drug Administration: The test compounds are administered to the infected mice via a specific route (e.g., oral gavage, intraperitoneal injection) at various dose levels for a defined period (e.g., 4 consecutive days).
-
Efficacy Assessment:
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group.
-
The 50% and 90% effective doses (ED50 and ED90), which are the doses that suppress parasite growth by 50% and 90%, respectively, are calculated.
-
-
Toxicity Assessment: The general health and survival of the mice are monitored throughout the experiment to assess any potential toxicity of the compounds.
Caption: General experimental workflow for in vitro and in vivo antimalarial drug screening.
Conclusion
The development of analogs of this compound, such as P65 and P218, represents a significant step forward in the pursuit of orally bioavailable and effective DHFR inhibitors for the treatment of malaria. The shift from a triazine to a 2,4-diaminopyrimidine scaffold has demonstrated a clear improvement in oral bioavailability while maintaining potent antiplasmodial activity. The data presented in this guide highlights the importance of structure-activity relationship studies in optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties. Further research and clinical evaluation of promising analogs like P218 are crucial in the ongoing fight against drug-resistant malaria.
WR99210 Demonstrates Potent Activity Against Quadruple Mutant PfDHFR Strains, Overcoming Pyrimethamine Resistance
For Immediate Release
[City, State] – [Date] – In the ongoing battle against drug-resistant malaria, the experimental antifolate compound WR99210 continues to show significant promise, exhibiting potent activity against Plasmodium falciparum strains carrying quadruple mutations in the dihydrofolate reductase (PfDHFR) gene. These quadruple mutant strains are notoriously resistant to the widely used antimalarial drug pyrimethamine (B1678524), making this compound a critical area of research for future therapeutic strategies. This guide provides a comparative analysis of this compound's efficacy against these highly resistant parasite strains, supported by experimental data and detailed methodologies.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum is a major global health challenge. Resistance to antifolate drugs, such as pyrimethamine, is primarily associated with point mutations in the parasite's dihydrofolate reductase (DHFR) enzyme, a key component in the folate biosynthesis pathway essential for DNA synthesis.[1] Strains of P. falciparum harboring four specific mutations in the PfDHFR gene (at codons N51I, C59R, S108N, and I164L) exhibit a high level of resistance to pyrimethamine, often leading to treatment failure.[1][2]
This compound, a triazine-based inhibitor of DHFR, has demonstrated remarkable efficacy against both wild-type and pyrimethamine-resistant P. falciparum strains.[3] Its unique chemical structure allows it to maintain potent inhibitory activity against the quadruple mutant PfDHFR enzyme, suggesting a different binding interaction compared to pyrimethamine.[4][5] This guide will delve into the comparative activity of this compound and pyrimethamine against these resistant parasites, presenting key quantitative data and outlining the experimental protocols used to generate these findings.
Comparative Efficacy of this compound and Pyrimethamine
The in vitro activity of this compound against P. falciparum strains with varying PfDHFR mutations highlights its potential to overcome existing resistance mechanisms. The following tables summarize the 50% inhibitory concentrations (IC50) and enzyme inhibition constants (Ki) for this compound and pyrimethamine against different PfDHFR genotypes.
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound and Pyrimethamine
| PfDHFR Genotype | Mutations | This compound IC50 (nM) | Pyrimethamine IC50 (nM) | Fold Resistance (vs. Wild Type) to Pyrimethamine |
| Wild Type | None | ~0.1 - 0.5 | ~5 - 20 | 1x |
| Double Mutant | C59R + S108N | Data not consistently available | ~400 - 1,000 | ~80 - 200x |
| Triple Mutant | N51I + C59R + S108N | ~0.5 - 2 | ~2,000 - 5,000 | ~400 - 1,000x |
| Quadruple Mutant | N51I + C59R + S108N + I164L | ~1 - 5 | >30,000 | >1,500x |
Note: IC50 values are approximate and can vary between studies and specific parasite clones.
Table 2: Inhibition of Recombinant PfDHFR Enzyme Activity
| PfDHFR Genotype | This compound Ki (nM) | Pyrimethamine Ki (nM) |
| Wild Type | ~0.05 - 0.2 | ~0.5 - 2 |
| Quadruple Mutant | ~0.1 - 0.5 | ~1,000 - 5,000 |
Note: Ki values represent the concentration of the inhibitor required to produce half-maximum inhibition of the enzyme.
The data clearly illustrates that while the quadruple mutation in PfDHFR confers extremely high resistance to pyrimethamine, it has a minimal impact on the inhibitory activity of this compound.
The "Conflicting Requirements" Hypothesis for Resistance
A fascinating aspect of this compound's interaction with PfDHFR is the concept of "conflicting requirements" for resistance mutations between it and pyrimethamine.[4][5] Studies have shown that mutations conferring resistance to this compound can, in turn, resensitize the enzyme to pyrimethamine.[4][6] For instance, a D54N mutation, when added to a quadruple mutant background, can increase resistance to this compound but restores sensitivity to pyrimethamine.[4][6] This suggests that the structural changes in the enzyme's active site that hinder this compound binding are favorable for pyrimethamine binding, and vice versa. This phenomenon has significant implications for the potential use of this compound in combination therapies to slow the evolution of drug resistance.
Experimental Protocols
The data presented in this guide is derived from established in vitro and enzymatic assays. Below are detailed methodologies for the key experiments cited.
In Vitro Drug Susceptibility Testing (IC50 Determination)
This assay measures the concentration of a drug required to inhibit the growth of P. falciparum in culture by 50%.
-
Parasite Culture: P. falciparum strains (e.g., wild-type, quadruple mutant) are maintained in continuous in vitro culture in human erythrocytes using RPMI 1640 medium supplemented with AlbuMAX or human serum.
-
Drug Preparation: A serial dilution of the test compounds (this compound, pyrimethamine) is prepared in multi-well plates.
-
Assay Setup: Asynchronous or synchronized parasite cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) and added to the drug-containing plates.
-
Incubation: Plates are incubated for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Inhibition Measurement: Parasite growth is quantified using various methods, such as:
-
Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.
-
Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I, PicoGreen) or parasite-specific enzyme activity (e.g., lactate (B86563) dehydrogenase, pLDH) are measured.
-
-
Data Analysis: The results are plotted as percent inhibition versus drug concentration, and the IC50 value is determined by non-linear regression analysis.
Recombinant PfDHFR Enzyme Inhibition Assay (Ki Determination)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant PfDHFR.
-
Protein Expression and Purification: The gene encoding the DHFR domain from different P. falciparum strains (wild-type, quadruple mutant) is cloned into an expression vector (e.g., in E. coli). The recombinant protein is then expressed and purified.
-
Enzyme Kinetics: The activity of the purified PfDHFR enzyme is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Inhibition Assay: The enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor (this compound or pyrimethamine).
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the Ki value is calculated using appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the folate pathway, the mechanism of antifolate resistance, and the experimental workflow for identifying resistance mutations.
Caption: Folate pathway and sites of drug inhibition.
Caption: Drug binding to wild-type vs. mutant PfDHFR.
Caption: Workflow for identifying resistance mutations.
Conclusion
The available data strongly supports the continued investigation of this compound and similar next-generation antifolates as viable candidates for the treatment of drug-resistant malaria. Its ability to effectively inhibit quadruple mutant PfDHFR, which is highly resistant to pyrimethamine, underscores its potential to address a critical gap in the current antimalarial arsenal. The phenomenon of conflicting resistance pathways further suggests that strategic drug combinations could significantly delay the emergence of resistance. Further clinical evaluation of this compound and its analogues is warranted to translate these promising in vitro findings into effective therapies for patients suffering from multidrug-resistant malaria.
References
- 1. Quadruple Mutations in Dihydrofolate Reductase of Plasmodium falciparum Isolates from Car Nicobar Island, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quadruple mutations in dihydrofolate reductase of Plasmodium falciparum isolates from Car Nicobar Island, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of WR99210: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of WR99210, a compound noted for its use in antimalarial research. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.
Key Characteristics of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Chemical Formula | C14H18Cl3N5O2 |
| Molecular Weight | 394.68 g/mol |
| Appearance | Crystalline solid |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Step-by-Step Disposal Procedures for this compound
Given that this compound is not classified as a hazardous material, the disposal process is more straightforward than for regulated chemical waste. However, it is imperative to follow a structured procedure to minimize any potential risks and ensure environmental responsibility.
1. Waste Minimization and Assessment:
Before disposal, assess if the unused this compound can be repurposed or shared with other researchers. Waste minimization is a key principle of green chemistry and responsible laboratory management. If disposal is necessary, proceed to the next step.
2. Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling any chemical, including this compound. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
3. Segregation of Waste:
It is crucial to segregate chemical waste to prevent accidental reactions. Do not mix this compound waste with other chemical waste streams, especially those containing incompatible substances.
4. Containerization and Labeling:
-
Place the this compound waste in a clearly labeled, sealed container.
-
The label should include the name of the chemical ("this compound"), the concentration (if in solution), and the date.
-
Use containers that are compatible with the chemical. For solid this compound, a well-sealed plastic or glass container is suitable.
5. Consultation with Institutional Guidelines:
Every research institution has an Environmental Health and Safety (EHS) department that provides specific guidelines for chemical waste disposal. It is mandatory to consult your institution's EHS guidelines before proceeding with disposal. Some institutions may permit the disposal of non-hazardous chemical waste in the regular trash or down the sanitary sewer, but this often requires prior approval.
6. Disposal Path Determination:
Based on your institution's EHS guidelines, one of the following disposal paths will be recommended:
-
Non-Hazardous Solid Waste Stream: If permitted by your EHS, the sealed and labeled container of solid this compound waste may be disposed of in the designated non-hazardous laboratory solid waste stream.
-
Chemical Waste Pickup: Your institution's EHS department will have a scheduled pickup for chemical waste. Follow their procedures for requesting a pickup of the labeled container.
-
Drain Disposal (for dilute aqueous solutions only and with EHS approval): In some cases, very dilute, non-hazardous aqueous solutions may be approved for drain disposal. This should only be done with explicit permission from your EHS department and by following their specific procedures, which typically involve flushing with copious amounts of water. Never dispose of solid this compound down the drain.
Experimental Protocols
As this compound is designated as non-hazardous, there are no specific experimental protocols for its disposal beyond the standard procedures for non-regulated chemical waste. The primary "protocol" is to adhere strictly to the guidelines provided by your institution's Environmental Health and Safety department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling WR99210
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of WR99210. Given that the chemical, physical, and toxicological properties of this compound have not been completely investigated, a cautious approach is paramount.[1] Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure, especially when handling potent compounds or substances with unknown toxicological profiles.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Pre-weighing/Weighing | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Face Shield- Disposable Gown |
| Solution Preparation | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Face Shield- Disposable Gown |
| Experimental Procedures | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Additional task-specific PPE as determined by risk assessment |
| Spill Cleanup | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Chemical Splash Goggles | - Face Shield- Disposable Coveralls- Respiratory Protection (if powder is airborne) |
| Waste Disposal | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles |
Note: Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Operational Plan
A systematic workflow is crucial for safely handling this compound. All operations involving this compound, particularly the handling of the powder form, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill Management Plan
In the event of a spill, a prompt and organized response is critical to mitigate exposure and contamination.
Table 2: Spill Cleanup Procedures for this compound
| Spill Type | Procedure |
| Solid (Powder) | 1. Evacuate and Secure: Alert others and restrict access to the area.2. Don PPE: Wear appropriate PPE, including respiratory protection if necessary.3. Contain: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne. Avoid dry sweeping.4. Clean: Carefully scoop the material into a labeled, sealable hazardous waste container.5. Decontaminate: Wipe the area with a damp cloth, then decontaminate with an appropriate cleaning agent.6. Dispose: Dispose of all cleanup materials as hazardous waste. |
| Liquid (Solution) | 1. Evacuate and Secure: Alert others and restrict access to the area.2. Don PPE: Wear appropriate PPE.3. Contain: Surround the spill with absorbent material to prevent it from spreading.4. Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).5. Clean: Scoop the absorbed material into a labeled, sealable hazardous waste container.6. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.7. Dispose: Dispose of all cleanup materials as hazardous waste. |
Spill Response Workflow
Caption: Step-by-step spill response for this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | - Dispose of as hazardous chemical waste in accordance with institutional and local regulations.- Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | - Place in a designated, labeled hazardous waste container.- Segregate from non-hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable gowns) | - Place in a designated, labeled hazardous waste container immediately after use. |
| Empty this compound Containers | - Triple rinse with a suitable solvent.- Deface or remove the original label.- Dispose of the rinsed container as non-hazardous waste, if permitted by institutional policy. The rinsate should be collected and disposed of as hazardous waste. |
Waste Disposal Decision Tree
Caption: Decision-making process for this compound waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
